Dimethyl dithiobispropionimidate
Description
BenchChem offers high-quality Dimethyl dithiobispropionimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl dithiobispropionimidate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAXWTVHCRPVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCSSCCC(=N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38285-78-8 (di-HCl) | |
| Record name | Dimethyl dithiobispropionimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50974489 | |
| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38285-78-8, 59012-54-3 | |
| Record name | Propanimidic acid, 3,3'-dithiobis-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038285788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl dithiobispropionimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3,3'-dithiobispropionimidatedihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL DITHIOBISPROPIONIMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HQL47BOD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: DTBP Crosslinker Mechanism & Application
The Charge-Preserving, Membrane-Permeable Architect
Executive Summary
Dimethyl 3,3'-dithiobispropionimidate (DTBP) represents a specialized class of homobifunctional crosslinkers essential for mapping protein-protein interactions (PPIs) where maintaining native electrostatic topology is critical.[1] Unlike ubiquitous NHS-ester crosslinkers (e.g., DSS, BS3) that neutralize positive charges upon reaction, DTBP utilizes imidoester chemistry to form amidine bonds. This unique mechanism retains the net positive charge of lysine residues, preserving the delicate isoelectric balance required for analyzing chromatin complexes and membrane-associated proteins. Furthermore, its lipophilic nature allows it to penetrate intact cell membranes, enabling "in vivo" snapshots of interactomes prior to lysis.
Part 1: Chemical Architecture & Mechanism of Action
The Imidoester Advantage
DTBP targets primary amines (
When an NHS-ester reacts with a primary amine, it forms an amide bond, converting a positively charged amine (at physiological pH) into a neutral amide.[1][3] This loss of charge can induce conformational collapse or disrupt electrostatic interactions (e.g., DNA-histone binding).
In contrast, DTBP reacts to form an amidine bond .[1] The amidine group has a pKa of ~12.5, meaning it remains protonated and positively charged at physiological pH (7.4). This "charge preservation" renders DTBP superior for structural studies of highly basic proteins or nucleic acid complexes.
The Cleavable Spacer
DTBP possesses an 11.9 Å spacer arm containing a central disulfide bond (
-
2D Gel Electrophoresis: Diagonal separation of crosslinked vs. non-crosslinked subunits.
-
Mass Spectrometry (XL-MS): Cleavage simplifies peptide mapping by separating complexed peptides before MS/MS analysis.
Reaction Pathway Visualization
The following diagram details the nucleophilic attack of the protein amine on the DTBP imidoester, the formation of the amidine bond, and the subsequent cleavage mechanism.
Figure 1: The DTBP reaction pathway.[4] Note the transition from Imidoester to Amidine preserves the positive charge, unlike NHS-ester reactions.
Part 2: Strategic Selection (The "When" and "Why")
Choosing DTBP is a deliberate decision based on specific experimental constraints. It is not a "general purpose" crosslinker like Glutaraldehyde. Use the comparison matrix below to validate your choice.
Table 1: Comparative Crosslinker Properties
| Feature | DTBP | DTSSP | DSP | DSS / BS3 |
| Chemistry | Imidoester | NHS-ester | NHS-ester | NHS-ester |
| Membrane Permeability | Yes (Permeable) | No (Impermeable) | Yes (Permeable) | DSS (Yes) / BS3 (No) |
| Charge Status | Preserved (+) | Neutralized | Neutralized | Neutralized |
| Cleavable? | Yes (Thiol) | Yes (Thiol) | Yes (Thiol) | No |
| Spacer Length | 11.9 Å | 12.0 Å | 12.0 Å | 11.4 Å |
| Primary Application | ChIP, DNA-Protein, Live Cells | Cell Surface Proteins | Intracellular (General) | Stable Complexes |
Scientist's Note: If you are studying chromatin remodeling complexes, DTBP is the gold standard . Using DSP or DSS may neutralize the lysine residues on histones, artificially loosening DNA-histone interactions and yielding false-negative ChIP results.
Part 3: Optimized Protocol – Live Cell Crosslinking
This protocol is designed for adherent mammalian cells (e.g., HEK293, HeLa). It prioritizes the "In Vivo" advantage of DTBP.
Critical Parameters
-
Buffer Incompatibility: You cannot use Tris, Glycine, or cell culture media containing Glutamine/Phenol Red during the reaction. These contain primary amines that will quench the DTBP immediately.
-
pH Compromise: Imidoesters react optimally at pH 8.0–9.[2]0. However, live cells tolerate pH 9.0 poorly. We use PBS (pH 7.4–8.0) as a physiological compromise. If the experiment allows, adjust PBS to pH 8.0 for higher efficiency.
Workflow Visualization
Figure 2: Step-by-step workflow for intracellular crosslinking of adherent cells.
Detailed Methodology
Reagents:
-
DTBP Stock: Prepare 50 mM DTBP in dry DMSO immediately before use. Do not store. Imidoesters hydrolyze rapidly in moisture.
-
Reaction Buffer: PBS (pH 7.4 to 8.0), supplemented with 1mM
(stabilizes nuclei). -
Quench Buffer: 1M Tris-HCl, pH 7.5.
Steps:
-
Wash: Aspirate media and wash cells
with ice-cold PBS to remove extracellular amines. -
Reaction: Dilute DTBP stock to a final concentration of 2–5 mM in the Reaction Buffer. Add to cells immediately.
-
Incubation: Incubate for 30–45 minutes at Room Temperature (RT).
-
Note: Performing this on ice (
) reduces membrane permeability and reaction rate. Only use ice if the protein complex is extremely labile.
-
-
Quench: Add Quench Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes.
-
Rinse: Wash cells
with PBS to remove excess reagent and byproducts. -
Lysis: Proceed with standard lysis (e.g., RIPA or NP-40) for downstream applications.
Part 4: Troubleshooting & Validation
How do I know it worked? (The Western Blot Shift)
Run two lanes on your SDS-PAGE:
-
Lane A (Control): Lysate + Reducing Loading Buffer (DTT/BME).
-
Lane B (Test): Lysate + Non-Reducing Loading Buffer.
-
Result: In Lane B, you should see a "smear" or high-molecular-weight bands representing the crosslinked complexes.
-
Verification: Treat the crosslinked sample with DTT (Lane A condition). The high-MW bands should disappear, resolving back to the monomeric weight. This confirms the crosslink was formed by DTBP (cleavable) and not non-specific aggregation.
Common Failure Modes
-
Precipitation: DTBP is soluble in water/alcohol but can precipitate at high concentrations (>20mM) in cold buffers. Keep the stock in DMSO.
-
Low Efficiency: Often caused by low pH (<7.0) or old reagent. Imidoesters are less reactive than NHS-esters at neutral pH. Ensure fresh stock and consider raising buffer pH to 8.0 if cell viability permits.
References
-
Mattson, G., et al. (1993). A practical approach to crosslinking.[1][2] Molecular Biology Reports, 17, 167-183.[1][2] [Link]
-
Rockland Immunochemicals. Bifunctional Cross-Linking Protocol for ChIP. [Link]
-
Interchim. Technical Sheet: DTBP Crosslinker. [Link]
Sources
The Molecular Architect: A Technical Deep Dive into Dimethyl Dithiobispropionimidate (DTBP)
Executive Summary
In the landscape of interactomics and structural biology, the fidelity of a chemical crosslinker is measured by two opposing metrics: stability and reversibility. Dimethyl dithiobispropionimidate (DTBP) represents a sophisticated solution to this paradox. As a homobifunctional, membrane-permeable imidoester, DTBP excels in stabilizing transient protein-protein interactions (PPIs) in vivo while offering a precise "undo" switch via its cleavable disulfide spacer.
Crucially, unlike N-hydroxysuccinimide (NHS) esters that convert positively charged amines into neutral amides, DTBP forms amidine bonds . This reaction preserves the cationic charge of lysine residues at physiological pH, maintaining the native electrostatic topology of the protein complex—a critical feature when studying charge-dependent interactions or chromatin remodeling complexes.
This guide dissects the chemical structure, reaction mechanisms, and validated workflows for DTBP, providing a self-validating framework for high-fidelity crosslinking.
Part 1: Molecular Architecture & Physicochemical Properties
DTBP is engineered with a specific geometry to bridge interacting proteins within a defined spatial radius. Its efficacy is dictated by its spacer arm length and the lability of its central disulfide bond.
Structural Specifications
| Property | Specification |
| IUPAC Name | Dimethyl 3,3'-dithiobispropionimidate dihydrochloride |
| Molecular Formula | C₁₄H₂₈Cl₂N₂O₂S₂ |
| Molecular Weight | 309.28 g/mol |
| Spacer Arm Length | 11.9 Å (8 atoms) |
| Reactive Group | Imidoester (Methoxy imidate) |
| Target Functional Group | Primary Amines (-NH₂) |
| Cleavage Mechanism | Thiol reduction (Disulfide exchange) |
| Membrane Permeability | Yes (Cell-permeable) |
Structural Topology Diagram
The following diagram illustrates the functional segmentation of the DTBP molecule, highlighting the reactive termini and the cleavable core.
Caption: Functional topology of DTBP showing the central disulfide core flanked by amine-reactive imidoester groups.
Part 2: Mechanistic Chemistry
Understanding the causality of the DTBP reaction is essential for troubleshooting low yields or precipitation.
The Imidoester-Amine Reaction (Charge Preservation)
Unlike NHS-esters, which react to form stable amides (uncharged), imidoesters react with primary amines (lysine side chains or N-termini) to form amidines .
-
Mechanism: Nucleophilic attack of the primary amine on the imidoester carbon.
-
pH Dependency: The reaction is strictly pH-dependent.
-
Outcome: The resulting amidine bond is protonated at physiological pH (pKa ~ 12.5). This means the positive charge of the original lysine is regenerated .
-
Why this matters: If a protein-protein interaction relies on salt bridges involving lysine, NHS-crosslinking (neutralizing the charge) might destabilize the complex. DTBP avoids this artifact.
-
The Cleavage Switch
The central disulfide bond (-S-S-) provides a reversible "trap door."
-
Cleavage Agents: Dithiothreitol (DTT), β-Mercaptoethanol (BME), or TCEP.
-
Mechanism: Thiol-disulfide exchange.
-
Application: This allows researchers to crosslink a complex, isolate it via Immunoprecipitation (IP), and then elute the individual components for Mass Spectrometry or Western Blot analysis without the interference of the crosslinker bridge.
Part 3: Validated Experimental Protocols
This section outlines a "Gold Standard" workflow for in vivo crosslinking of mammalian cells. This protocol is designed to be self-validating: the use of a cleavable linker allows you to run a non-reduced control vs. a reduced sample to confirm crosslinking efficiency.
Reagents & Buffer Preparation
-
Crosslinking Buffer (CB): PBS (Phosphate Buffered Saline), pH 8.0.
-
Critical: Must be amine-free . No Tris, Glycine, or BSA.
-
-
DTBP Stock: 200 mM in dry DMSO or water.
-
Note: Prepare immediately before use.[1] Imidoesters hydrolyze rapidly in solution (Half-life < 30 mins).
-
-
Quenching Buffer: 1M Tris-HCl, pH 7.5.
-
Lysis Buffer: RIPA or NP-40 lysis buffer containing protease inhibitors.
Protocol: In Vivo Crosslinking of Adherent Cells
-
Cell Preparation:
-
Grow cells to 80-90% confluency.
-
Wash cells 2x with ice-cold PBS (pH 8.0) to remove amine-containing media.
-
-
Crosslinking Reaction:
-
Dilute DTBP Stock into PBS (pH 8.0) to a final concentration of 5 mM .
-
Add solution to cells immediately.
-
Incubate for 30-45 minutes at Room Temperature (RT) or 4°C.
-
Expert Insight: RT is faster but increases membrane fluidity; 4°C is slower but prevents receptor internalization.
-
-
Quenching:
-
Add Quenching Buffer (Tris-HCl) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes to stop the reaction.
-
-
Harvest & Lysis:
-
Wash cells 2x with PBS.
-
Lyse cells using Lysis Buffer.
-
-
Validation (The "Self-Check"):
-
Run the lysate on SDS-PAGE.
-
Lane 1 (Non-Reduced): Load sample without DTT. Look for high-MW smears or shifted bands (Complexes).
-
Lane 2 (Reduced): Load sample with 100 mM DTT (boiled). Bands should revert to monomeric molecular weights.
-
Workflow Visualization
Caption: Step-by-step workflow for DTBP crosslinking, emphasizing the bifurcation for validation via reduction.
Part 4: Troubleshooting & Optimization
Even with robust protocols, variables can drift. Use this matrix to diagnose issues.
| Symptom | Probable Cause | Corrective Action |
| No Crosslinking Observed | Hydrolysis of DTBP | Ensure DTBP stock is made fresh. Do not store aqueous solutions.[2][3] |
| Buffer Interference | Verify buffer is strictly amine-free (PBS/HEPES only). | |
| pH too low | Imidoesters require pH 8.0+. Adjust reaction buffer to pH 8.5. | |
| Precipitation in Sample | Over-crosslinking | Reduce DTBP concentration (try 1 mM or 0.5 mM). |
| Protein Aggregation | Perform reaction at 4°C instead of RT to slow kinetics. | |
| Poor Cleavage Efficiency | Incomplete Reduction | Increase DTT to 100 mM and boil for 5 mins. Ensure DTT is fresh. |
| Loss of Protein Activity | pH Stress | If pH 8.5 denatures your protein, switch to NHS-ester (DTSSP) which works at pH 7.2 (if charge preservation is not critical). |
References
-
Mattson, G., et al. (1993). A practical approach to crosslinking.[2] Molecular Biology Reports, 17, 167–183.[2] [Link]
-
Rockland Immunochemicals. Bifunctional Cross-Linking Protocol for ChIP. [Link]
- Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for chemical mechanisms).
Sources
Unlocking Intracellular Interactomes: A Technical Guide to DTBP Membrane Permeability and Crosslinking Dynamics
Executive Summary: The Permeability Verdict
In the landscape of chemical crosslinkers, Dimethyl 3,3'-dithiobispropionimidate (DTBP) is unequivocally membrane-permeable [1],[2].
For researchers mapping intracellular protein-protein interactions (PPIs) or capturing transient chromatin complexes, DTBP serves as a highly effective, homobifunctional, and reversible crosslinking agent. Unlike its sulfonated counterparts (such as DTSSP) which are repelled by the hydrophobic core of the lipid bilayer, DTBP readily diffuses across cell membranes[3]. This allows scientists to "freeze" dynamic protein interactions in vivo within their native cellular compartments before cell lysis, preventing the artificial dissociation or aggregation that often plagues co-immunoprecipitation (Co-IP) and Chromatin Immunoprecipitation (ChIP) assays.
Mechanistic Profiling of DTBP
To utilize DTBP effectively, one must understand the chemical causality behind its design. DTBP is defined by three core structural features:
A. Imidoester Chemistry and Charge Conservation
DTBP is an imidoester. It reacts specifically with primary amines (such as the
-
The Causality of Choice: Traditional NHS-ester crosslinkers (like DSP or BS3) form amide bonds, which neutralize the positive charge of the target lysine. In contrast, imidoesters form amidine bonds [4]. Because the amidine bond is protonated at physiological pH, the modified protein retains its native positive surface charge[1],[4]. This is critical in applications like ChIP, where electrostatic interactions between positively charged histones and negatively charged DNA must be preserved to maintain chromatin architecture.
B. Lipophilicity vs. Water Solubility
Despite lacking the highly polar sulfonate groups that render reagents like Sulfo-NHS esters membrane-impermeable, DTBP remains highly water-soluble[1]. This dual nature—soluble enough for aqueous biological buffers, yet lipophilic enough to traverse the erythrocyte and somatic cell membranes—makes it an ideal reagent for live-cell crosslinking[3].
C. Reversibility via Disulfide Cleavage
DTBP features an 11.9 Å (8-atom) spacer arm containing a central disulfide bond[1].
-
The Causality of Choice: Once the intracellular complex is isolated via immunoprecipitation, the crosslink can be cleanly reversed using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[2]. This allows the interacting proteins to be separated and accurately resolved by molecular weight on an SDS-PAGE gel or identified via Mass Spectrometry.
Comparative Crosslinker Matrix
To aid in experimental design, the following table summarizes how DTBP compares to other common amine-reactive crosslinkers.
| Crosslinker | Reactive Group | Target | Membrane Permeability | Cleavability | Spacer Arm (Å) | Charge Conservation |
| DTBP | Imidoester | Primary Amines | Permeable | Yes (Disulfide) | 11.9 | Yes (Amidine) |
| DMS | Imidoester | Primary Amines | Permeable | No | 11.0 | Yes (Amidine) |
| DSP | NHS Ester | Primary Amines | Permeable | Yes (Disulfide) | 12.0 | No (Amide) |
| DTSSP | Sulfo-NHS Ester | Primary Amines | Impermeable | Yes (Disulfide) | 12.0 | No (Amide) |
| BS3 | Sulfo-NHS Ester | Primary Amines | Impermeable | No | 11.4 | No (Amide) |
Decision Logic for Crosslinker Selection
Logic tree for selecting amine-reactive crosslinkers based on permeability and reversibility.
Self-Validating Protocol: In Vivo Intracellular Crosslinking with DTBP
This protocol is designed for the in vivo crosslinking of live adherent cells prior to Co-IP or ChIP. It is engineered as a self-validating system: it includes necessary quenching steps to prevent artifactual aggregation and demands specific controls to prove interaction causality. Notably, using DTBP in conjunction with formaldehyde has been shown to improve ChIP signals for chromatin remodeling complexes by 2–4 times[5].
A. Reagent Preparation
-
Crosslinking Buffer: 1X PBS (pH 7.2–7.4). Crucial: Do not use buffers containing primary amines (e.g., Tris, Glycine) as they will competitively inhibit the reaction[2].
-
DTBP Stock: Prepare a 50 mM DTBP stock in molecular biology-grade water immediately before use. Imidoesters are highly moisture-sensitive and hydrolyze rapidly in solution[2].
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0, 150 mM NaCl[5].
B. Step-by-Step Methodology
-
Cell Washing: Wash the live adherent cells three times with ice-cold PBS[5].
-
Causality: Serum proteins in the culture media contain abundant primary amines that will act as a sink for DTBP, drastically reducing intracellular crosslinking efficiency.
-
-
Crosslinking: Dilute the DTBP stock into ice-cold PBS to a final concentration of 5 mM. Add immediately to the cells (e.g., 20 mL per 150 mm dish) and incubate on ice for 30 minutes[5].
-
Causality: Incubation on ice slows down cellular metabolism and endocytosis, ensuring that the crosslinking captures a steady-state physiological snapshot rather than inducing stress-response artifacts.
-
-
Quenching: Remove the DTBP solution. Wash cells twice with cold PBS. Add ice-cold Quenching Buffer (Tris) and incubate for 10 minutes on ice[5].
-
Causality: The high concentration of primary amines in Tris outcompetes the protein amines for any unreacted DTBP. This halts the reaction precisely, preventing over-crosslinking which renders protein complexes insoluble and impossible to extract.
-
-
Lysis & IP: Proceed with your standard cell lysis (using non-ionic detergents like NP-40 or Triton X-100) and immunoprecipitation protocols.
-
Cleavage & Elution: To reverse the crosslink for SDS-PAGE, resuspend the immunoprecipitated beads in Laemmli sample buffer containing 100–150 mM DTT. Incubate at 37°C for 30 minutes[1],[2].
-
Causality: DTT reduces the central disulfide bond of DTBP. Heating at 37°C (rather than boiling at 95°C) is often recommended to prevent heat-induced aggregation of highly hydrophobic membrane proteins.
-
C. System Validation (Controls)
To ensure the integrity of your findings, your experimental design must include:
-
Mock-Treated Control: Cells treated with PBS only (no DTBP). This proves that the high-molecular-weight complexes observed are strictly dependent on the crosslinker.
-
Non-Reduced vs. Reduced Gel Lanes: Run the DTBP-crosslinked IP sample in two adjacent lanes: one without DTT (non-reducing) and one with DTT (reducing). The non-reduced lane should show a high-molecular-weight smear/band, while the reduced lane must show the distinct, separated molecular weights of the interacting proteins.
Intracellular Crosslinking Workflow
Sequential workflow for in vivo DTBP crosslinking, quenching, and interaction reversal.
References
Sources
- 1. interchim.fr [interchim.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Membrane permeability of bifunctional, amino site-specific, cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bifunctional Cross-Linking Protocol | Rockland [rockland.com]
The Wang and Richards Reagent (DTBP): A Technical Guide to Reversible Crosslinking
Executive Summary
The Wang and Richards reagent, chemically known as Dimethyl 3,3'-dithiobispropionimidate (DTBP) , represents a cornerstone in the study of protein topology and interactomics. First introduced by K. Wang and F.M. Richards in 1974, this reagent distinguishes itself from modern NHS-ester crosslinkers through two critical physicochemical properties: charge preservation and membrane permeability .
Unlike reagents that convert positively charged lysines into neutral amides (altering protein solubility and isoelectric point), DTBP forms amidines , retaining the native positive charge at physiological pH.[1] Furthermore, its central disulfide bond allows for cleavage, enabling the "Diagonal Electrophoresis" method—a self-validating workflow for identifying nearest-neighbor interactions in complex mixtures.
Part 1: Mechanistic Foundations
The Imidoester Reaction
DTBP is a homobifunctional imidoester.[2] Upon reaction with primary amines (lysine
-
Reaction pH: Optimal at pH 8.0 – 9.0.
-
Product: A bis-amidine linkage.
-
Charge Retention: The resulting amidine group has a pKa of ~12.5, meaning it remains protonated (positively charged) at physiological pH. This mimics the original lysine charge, minimizing chemically induced denaturation.
The Cleavage Switch
The spacer arm of DTBP contains a disulfide bond (
Chemical Pathway Visualization
Figure 1: The reaction pathway of DTBP. Note the transition from amine to amidine preserves the positive charge, followed by reductive cleavage.
Part 2: Physicochemical Properties & Selection Guide
DTBP is often confused with its sulfonated analog, DTSSP. Selection depends entirely on the location of the target interaction (Intracellular vs. Extracellular).
Table 1: Technical Specifications of DTBP
| Feature | Specification | Significance |
| Chemical Name | Dimethyl 3,3'-dithiobispropionimidate | "Wang and Richards Reagent" |
| Spacer Arm Length | 11.9 Å | Spans medium-range interactions; ideal for oligomers. |
| Permeability | Membrane Permeable | Crosslinks intracellular proteins or transmembrane domains. |
| Solubility | Water Soluble (up to ~50mM) | Can be dissolved directly in aqueous buffer (unlike DSS). |
| Reactive Group | Imidoester | Reacts with primary amines ( |
| Cleavability | Yes (Thiol-cleavable) | Allows recovery of monomeric subunits. |
| Charge Effect | Preserves Charge (+) | Maintains protein solubility and native conformation. |
Comparison: DTBP vs. DTSSP
-
Use DTBP when you need to crosslink proteins inside a cell or within the lipid bilayer.
-
Use DTSSP (Sulfonated-DTBP) when you want to crosslink only cell-surface proteins (it cannot penetrate the membrane due to the sulfonate charge).
Part 3: The "Diagonal" Electrophoresis Protocol
The most powerful application of DTBP is the Diagonal SDS-PAGE . This 2D gel technique separates crosslinked complexes in the first dimension and resolves them into monomers in the second dimension.
Experimental Workflow
Phase A: Crosslinking (In Vivo or In Vitro)
-
Buffer Exchange: Cells or proteins must be in an amine-free buffer (PBS, HEPES, or Triethanolamine pH 8.0).
-
Critical: Remove Tris or Glycine; they will quench the reagent immediately.
-
-
Reaction: Add DTBP (freshly prepared in water or buffer) to a final concentration of 0.5 – 5 mM.
-
Incubation: Incubate for 30 min at Room Temperature (RT) or 1 hour on ice.
-
Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate 15 min.
Phase B: First Dimension (Non-Reducing)
-
Prepare samples in non-reducing SDS sample buffer (No DTT, No BME).
-
Run SDS-PAGE in a tube gel or a standard lane.
-
Result: Crosslinked complexes migrate according to their combined molecular weight.
Phase C: The "Diagonal" Switch
-
Excise the entire lane from the first gel.
-
Incubate the gel strip in Reducing Buffer (SDS sample buffer + 100 mM DTT) for 30 minutes at 37°C.
-
Place the strip horizontally on top of a second SDS-PAGE gel (the "stacking" layer).
-
Run the second dimension.
Interpreting the Diagonal Gel
-
The Diagonal: Proteins that were not crosslinked migrate the same distance in both dimensions (MW is unchanged). They form a diagonal line.
-
Off-Diagonal Spots: Proteins that were crosslinked migrate slowly in the 1st dimension (high MW complex) but fast in the 2nd dimension (monomer). These appear as spots below the diagonal.
-
Vertical Alignment: Spots vertically aligned below the diagonal represent subunits of the same complex.
Figure 2: Logic flow of Diagonal Electrophoresis. Off-diagonal spots indicate successful crosslinking and subsequent cleavage.
Part 4: Troubleshooting & Critical Parameters
Buffer Incompatibility (The #1 Failure Mode)
Imidoesters react with any primary amine.
-
Forbidden Buffers: Tris, Glycine, Imidazole, Urea.
-
Recommended Buffers: Phosphate (PBS), HEPES, Bicarbonate, Borate, Triethanolamine.
-
Correction: If your protein is in Tris, perform dialysis or use a desalting column (e.g., Zeba Spin) to exchange into PBS before adding DTBP.
pH Sensitivity
-
pH < 7.0: Hydrolysis of the imidoester competes with the crosslinking reaction. Efficiency drops significantly.
-
pH > 10.0: Amine reactivity is high, but protein denaturation risk increases.
-
Target: Maintain pH 8.0 for the best balance of reactivity and stability.
Solubility Issues
While DTBP is water-soluble, the amidine bond is reversible at high pH.
-
Storage: Store DTBP desiccated at 4°C or -20°C. Hydrolysis occurs rapidly in moisture.
-
Preparation: Always make the DTBP solution immediately before use. Do not store stock solutions in water.
References
-
Wang, K., & Richards, F. M. (1974). An approach to nearest neighbor analysis of membrane proteins. Journal of Biological Chemistry, 249(24), 8005-8018.
-
Thermo Fisher Scientific. Crosslinking Technical Handbook. Thermo Fisher Scientific Learning Centers.
-
Mattson, G., et al. (1993). A practical approach to cross-linking.[1] Molecular Biology Reports, 17, 167–183.[1]
-
Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable cross-linking reagent dithiobis (succinimidyl propionate). Journal of Molecular Biology, 104(1), 243-261.
Sources
Physicochemical Profiling: The "Goldilocks" Dimensions of DTBP
Dimensional Precision in Proteomics: A Technical Guide to DTBP Crosslinking, Molecular Weight, and Spacer Arm Dynamics
As a Senior Application Scientist navigating the complexities of interactomics and drug development, I frequently encounter a critical bottleneck: capturing transient protein-protein interactions (PPIs) in vivo without perturbing their native conformation. While standard crosslinkers often induce structural artifacts, DTBP (Dimethyl 3,3'-dithiobispropionimidate) offers a highly calibrated solution.
This whitepaper dissects the causality behind DTBP’s specific molecular weight and spacer arm length, detailing why these physical properties make it a premier choice for structural biology, Electrophoretic Crosslinking Shift Assays (ECSA), and Crosslinking Mass Spectrometry (XL-MS).
The efficacy of a crosslinker is dictated by its physical dimensions. DTBP is a homobifunctional, cleavable imidoester crosslinker that targets primary amines (N-termini and the
Quantitative Data Summary
To understand its application, we must first look at its core physical properties[1][2]:
| Property | Value | Scientific Implication |
| Molecular Weight (MW) | 309.28 g/mol | Low MW ensures high aqueous solubility and rapid diffusion across intact lipid bilayers. |
| Spacer Arm Length | 11.9 Å (8 atoms) | Provides an optimal "search radius" to bridge interacting domains without causing non-specific aggregation. |
| Reactive Group | Imidoester | Forms amidine bonds with primary amines at pH 8–9, retaining the protein's native positive charge. |
| Cleavability | Internal Disulfide Bond | Fully reversible using reducing agents (e.g., DTT or |
| Cell Permeability | High | Capable of penetrating intact cellular membranes (e.g., human erythrocytes) for in vivo capture. |
The Causality of Molecular Weight (309.28 Da): In intracellular crosslinking, reaction kinetics are a race against cellular degradation. The low molecular weight of DTBP (309.28 Da) allows it to rapidly permeate intact cell membranes[2]. This rapid diffusion ensures that transient, weak-affinity interactions are covalently "frozen" in real-time before cellular lysis or compartmental disruption can separate the interacting partners.
The Causality of the 11.9 Å Spacer Arm: The 11.9 Å spacer arm is the defining architectural feature of DTBP[1]. In structural biology, the spacer arm defines the crosslinker's spatial tolerance. At 11.9 Å, DTBP is long enough to bridge adjacent lysine residues within a tightly bound bait-prey complex, but short enough to prevent non-specific crosslinking of bystander proteins—a common artifact associated with >20 Å PEGylated linkers.
Mechanistic Advantages: Charge Retention and Reversibility
The choice of reactive chemistry directly impacts the integrity of the protein complex. Many researchers default to N-hydroxysuccinimide (NHS) esters (e.g., DSS or BS3). However, NHS esters convert the positively charged
The Imidoester Advantage: DTBP utilizes imidoester chemistry, which reacts with primary amines to form amidine bonds[4].
-
Causality: The resulting amidine bond retains the native positive charge of the lysine residue at physiological pH[3][4]. By preserving the isoelectric point (pI) and the electrostatic environment of the protein surface, DTBP prevents hydrophobic collapse, maintaining the native conformation of the complex.
Furthermore, the 11.9 Å spacer arm contains a central disulfide bridge. This allows the crosslink to be completely reversed using standard reducing agents, making it an invaluable tool for downstream mass spectrometric sequencing and interactome mapping[4][5].
Visualizing the DTBP Workflow
The following diagram illustrates the logical progression of a DTBP crosslinking experiment, highlighting the transition from transient interaction to cleavable isolation.
Workflow of DTBP crosslinking and reductive cleavage for PPI analysis.
Validated Experimental Protocol: In Vivo PPI Capture & Cleavage
To ensure scientific integrity, a crosslinking protocol must be a self-validating system . The following methodology incorporates internal controls to distinguish true biological interactions from artifactual aggregation.
Phase 1: Preparation & Crosslinking
-
Buffer Exchange: Wash cells or dialyze purified proteins into an amine-free buffer (e.g., 0.2 M Triethanolamine, pH 8.0, or 1X PBS).
-
Causality: Buffers containing primary amines (such as Tris or glycine) will act as competitive nucleophiles, prematurely quenching the DTBP imidoester reaction[4]. A pH of 8.0 ensures the target lysines are sufficiently deprotonated to attack the imidoester.
-
-
Reagent Preparation: Dissolve DTBP in the reaction buffer immediately before use.
-
Causality: The imidate moiety is highly susceptible to hydrolysis in aqueous environments. Using pre-made or stored solutions will result in drastically reduced crosslinking efficiency[4].
-
-
Reaction: Add DTBP to the protein solution to achieve a final concentration of 1–5 mM (or a 10- to 30-fold molar excess). Incubate at room temperature for 30–60 minutes[4].
Phase 2: Quenching & Self-Validating Cleavage
-
Quenching: Terminate the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20–50 mM. Incubate for 15 minutes.
-
Causality: The massive excess of primary amines in the Tris buffer rapidly consumes any unreacted DTBP. This prevents post-lysis artifactual crosslinking when cellular compartments are homogenized.
-
-
Reversal (Cleavage) and Validation: Divide the sample into two aliquots. To one aliquot, add Dithiothreitol (DTT) to a final concentration of 100–150 mM and incubate at 37°C for 30 minutes[4]. Leave the second aliquot unreduced.
-
Causality & Self-Validation: Run both samples on an SDS-PAGE gel. The unreduced lane should show a high-molecular-weight shifted band (the intact complex). In the reduced lane, the 11.9 Å spacer's disulfide bond is broken, causing the high-molecular-weight band to disappear and the monomeric proteins to reappear. This binary state proves the interaction was specifically captured by DTBP and is not an irreversible aggregate.
-
Advanced Applications: Crosslinking Mass Spectrometry (XL-MS)
In modern drug development, mapping the exact binding interface of a therapeutic target is paramount. DTBP is highly utilized in XL-MS because its cleavage produces predictable mass shifts.
When a DTBP-crosslinked peptide is subjected to reduction or mass spectrometric fragmentation, the cleavage of the disulfide bond leaves a residual mass tag on the modified lysine residues. This generates distinct isotopic doublets in the mass spectra[5]. Advanced software algorithms screen for these specific mass shifts, allowing researchers to unambiguously identify which specific lysine residues were within 11.9 Å of each other, thereby mapping the 3D topology of the protein complex with angstrom-level precision[5].
References
-
Facile detection of peptide–protein interactions using an electrophoretic crosslinking shift assay - PMC National Institutes of Health (NIH)[Link]
-
Thermo Scientific DTBP (Wang and Richard's Reagent) 1 g Fisher Scientific[Link]
-
Isotopically coded cleavable cross-linker for studying protein-protein interaction and protein complexes National Institutes of Health (NIH) / PubMed[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Thermo Scientific DTBP (Wang and Richard's Reagent) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 3. Facile detection of peptide–protein interactions using an electrophoretic crosslinking shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Isotopically coded cleavable cross-linker for studying protein-protein interaction and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the Zero-Length Barrier: The Strategic Advantages of DTBP over Formaldehyde in Chromatin and Interactome Profiling
As a Senior Application Scientist specializing in chromatin architecture and interactome profiling, I frequently encounter a recurring bottleneck in Chromatin Immunoprecipitation (ChIP) assays: the failure to capture indirect, distantly bound protein complexes. For decades, formaldehyde has been the default crosslinker. However, relying solely on formaldehyde often leads to false negatives when studying co-activators, co-repressors, and 1[1].
To overcome this "zero-length barrier," the strategic implementation of Dimethyl 3,3'-dithiobispropionimidate (DTBP) as a primary crosslinker offers profound mechanistic advantages. This technical guide dissects the chemical causality behind DTBP's superiority over formaldehyde for complex interactome profiling and provides a field-validated dual-crosslinking protocol.
The Mechanistic Limitations of Formaldehyde
Formaldehyde is a highly reactive, zero-length crosslinker. It forms methylene bridges between primary amines and nearby nitrogen atoms. While highly efficient for proteins in direct contact with DNA (like histones), its spacer arm is effectively ~2 Ångströms. Consequently, it fails to bridge the physical distance required to capture multiprotein complexes recruited to DNA via protein-protein interactions.
Furthermore, formaldehyde alters the native charge of proteins and requires harsh, heat-induced reversal conditions (typically 65°C for 4 to 10 hours), which can severely degrade both protein and nucleic acid integrity prior to downstream genomic or proteomic analysis.
The DTBP Advantage: Structural and Chemical Superiority
DTBP is a homobifunctional, membrane-permeable imidoester crosslinker that fundamentally solves the spatial and biochemical limitations of formaldehyde through three core mechanisms:
Extended Spatial Reach
Unlike formaldehyde, DTBP features an 8-atom spacer arm 2[2]. This extended reach allows it to efficiently crosslink large, multi-subunit protein complexes prior to DNA fixation, making it indispensable for identifying indirect DNA-associated proteins.
Charge Preservation via Amidine Bond Formation
The most critical, yet often overlooked, advantage of DTBP is its reaction chemistry. DTBP reacts rapidly with primary amines (such as the ε-amino groups of lysine residues) at pH 8–10 to form 3[3].
The Causality of Native Binding: The resulting amidine bond is protonated at physiological pH, meaning the original positive charge of the lysine residue is 4[4]. DNA-binding proteins rely heavily on positively charged residues to maintain electrostatic interactions with the negatively charged phosphate backbone of DNA. While other crosslinkers (like NHS-esters) neutralize this positive charge and disrupt native protein-DNA affinity, DTBP preserves the electrostatic integrity of the complex.
Mild, Thiol-Cleavable Reversibility
DTBP contains a central disulfide bond. Instead of subjecting delicate chromatin complexes to 65°C for hours, DTBP crosslinks can be rapidly and completely reversed using3[3] at 37°C for just 30 minutes. This preserves the structural fidelity of the immunoprecipitated targets.
Quantitative Comparison
| Feature | Formaldehyde (HCHO) | DTBP |
| Spacer Arm Length | ~2 Å (Zero-length) | 11.9 Å (8-atom spacer) |
| Reactive Chemistry | Forms methylene bridges | Imidoester (forms amidine bonds) |
| Target Interactions | Direct protein-DNA | Indirect protein-protein complexes |
| Charge Preservation | Alters native charge | Preserves positive charge (protonated) |
| Reversibility | Harsh (65°C for 4-10 hours) | Mild (DTT/TCEP at 37°C for 30 mins) |
| Membrane Permeability | Highly permeable | Highly permeable (lipophilic) |
Visualizing the Mechanistic Difference
Figure 1: Spatial reach and charge preservation comparison between Formaldehyde and DTBP.
Field-Validated Methodology: Dual Cross-Linking Protocol
To harness the benefits of both reagents—DTBP for protein-protein interactions and formaldehyde for protein-DNA interactions—a dual cross-linking strategy is the gold standard for ChIP assays targeting indirect factors. The following protocol is a self-validating system adopted from5[5]. The inclusion of specific quenching steps ensures that unreacted crosslinkers do not create non-specific background noise.
Step-by-Step Workflow:
-
In Vivo DTBP Crosslinking: Wash cells 3x with ice-cold PBS to remove serum proteins (which contain competing amines). Prepare a fresh 5 mM DTBP solution in cold PBS. Add to cells and incubate on ice for 30 minutes.
-
Causality: Incubating on ice slows membrane dynamics, allowing the lipophilic DTBP to permeate and crosslink native intracellular complexes without inducing heat-shock artifacts or rapid complex dissociation.
-
-
DTBP Quenching: Wash cells twice with cold PBS. Add ice-cold Quenching Buffer (100 mM Tris-HCl pH 8.0, 150 mM NaCl) and incubate for 10 minutes.
-
Causality: The primary amines in the Tris buffer competitively react with any remaining free DTBP, halting the reaction and preventing over-crosslinking which could mask epitopes.
-
-
Formaldehyde Fixation: Wash cells 3x with PBS at room temperature. Add 1% Formaldehyde in PBS and incubate at room temperature for 10 minutes.
-
Causality: This locks the DTBP-stabilized multi-protein complexes directly onto the chromatin.
-
-
Formaldehyde Quenching: Add Glycine (final concentration 125 mM) and incubate for 5 minutes at room temperature.
-
Causality: Glycine acts as an amine sink to rapidly quench unreacted formaldehyde.
-
-
Lysis and Immunoprecipitation: Proceed with standard cell lysis and sonication.
-
Causality: Because the complex is now heavily stabilized, use a slightly less stringent lysis buffer (e.g., lower SDS concentration) to prevent the disruption of the target epitopes prior to antibody binding.
-
-
Mild Reversal: Following Immunoprecipitation, reverse the DTBP crosslinks by adding 125 mM DTT and incubating at 37°C for 30 minutes. Proceed with standard formaldehyde reversal (65°C) if DNA extraction is required, or elute directly for mass spectrometry.
Visualizing the Workflow
Figure 2: Step-by-step dual cross-linking workflow utilizing DTBP and Formaldehyde.
References
- Taylor & Francis - In Vivo Dual Cross-Linking for Identification of Indirect DNA-Associated Proteins by Chromatin Immunoprecipitation URL
- ThermoFisher - Crosslinking Technology URL
- Interchim - Homobifunctional Imidoester Cross-Linkers URL
- ACS Publications - Efficient Gene Transfer Using Reversibly Cross-Linked Low Molecular Weight Polyethylenimine URL
- Rockland Immunochemicals - Bifunctional Cross-Linking Protocol URL
Sources
Methodological & Application
dimethyl dithiobispropionimidate crosslinking protocol
Application Note & Protocol: High-Fidelity Intracellular Protein Crosslinking Using Dimethyl Dithiobispropionimidate (DTBP)
As a Senior Application Scientist, I frequently encounter researchers struggling to capture transient protein-protein interactions (PPIs) or map delicate chromatin architectures. Traditional crosslinkers like formaldehyde or NHS-esters often fail because they neutralize the positive charges on lysine residues, disrupting native electrostatic interactions.
To overcome this, we utilize Dimethyl 3,3'-dithiobispropionimidate (DTBP) . This guide provides a comprehensive, causality-driven framework for DTBP crosslinking, designed to ensure your protocol is robust, reproducible, and self-validating.
Mechanistic Principles: The "Why" Behind DTBP
DTBP is a water-soluble, membrane-permeable, homobifunctional imidoester crosslinker. Its utility in advanced proteomics and chromatin immunoprecipitation (ChIP) relies on three critical physicochemical properties:
-
Charge Preservation: Unlike NHS-esters that form uncharged amide bonds, imidoesters react with primary amines (
-amines of lysine) to form amidine bonds. At physiological pH, these amidine bonds are protonated. Preserving the positive charge is vital for maintaining native protein conformations and protein-DNA interactions [1]. -
Membrane Permeability: DTBP readily crosses lipid bilayers, making it exceptional for in vivo (intracellular) crosslinking of live cells prior to lysis, effectively "freezing" the interactome in its native state [2].
-
Reversibility (Cleavability): The 8-atom spacer arm contains a central disulfide bond. Post-immunoprecipitation, this bond can be quantitatively cleaved using reducing agents (e.g., DTT or TCEP), allowing individual proteins to be resolved via SDS-PAGE or analyzed by mass spectrometry [3].
Fig 1: DTBP crosslinking mechanism and subsequent disulfide cleavage.
Quantitative Reagent Specifications
To ensure optimal stoichiometry, it is critical to understand the physical parameters of the crosslinker. Imidoesters are highly moisture-sensitive and hydrolyze rapidly in aqueous solutions.
Table 1: DTBP Physicochemical Properties & Reaction Parameters
| Parameter | Specification / Value | Experimental Implication |
| Molecular Weight | 309.28 g/mol | Required for precise molarity calculations. |
| Spacer Arm Length | 11.9 Å (8 atoms) | Ideal for capturing near-neighbor interacting proteins. |
| Reactive Group | Imidoester | Targets primary amines; requires amine-free buffers. |
| Optimal pH | 8.0 to 9.0 | Amines must be unprotonated to act as nucleophiles. |
| Solubility | Water-soluble | No DMSO/DMF required, preventing cellular toxicity. |
| Cleavage Condition | 100–150 mM DTT (37°C) | Allows complete reversal of the crosslink for downstream MS. |
Step-by-Step Protocol: Intracellular Crosslinking & Validation
This protocol is designed as a self-validating system . By incorporating specific quality control aliquots, you can definitively prove whether a failure occurred during the crosslinking phase, the immunoprecipitation phase, or the cleavage phase.
Phase I: Preparation & Causality-Driven Buffer Selection
Expert Insight: The most common point of failure in DTBP crosslinking is the use of expired reagents or incompatible buffers. Tris and Glycine buffers contain primary amines that will competitively scavenge the DTBP.
-
Buffer Preparation: Prepare an amine-free crosslinking buffer (e.g., 1X PBS, 0.1 M Sodium Phosphate, or 0.2 M Triethanolamine) adjusted strictly to pH 8.0 - 8.5 .
-
Reagent Reconstitution: Remove the DTBP vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening to prevent condensation. Immediately before use, dissolve DTBP in pure water to create a 50 mM stock solution . Do not store this solution; discard any unused portion due to rapid hydrolysis.
Phase II: In Vivo Cell Crosslinking
-
Cell Washing: Wash cultured cells (e.g., 10^7 cells in a 10 cm dish) three times with ice-cold, amine-free PBS. Causality: Residual serum proteins from culture media contain abundant amines that will quench the crosslinker.
-
Crosslinking: Add the 50 mM DTBP stock to the cells in PBS to achieve a final concentration of 1 to 5 mM DTBP .
-
Incubation: Incubate at room temperature for 30 to 45 minutes with gentle rocking.
Phase III: Quenching & Lysis
-
Quenching the Reaction: Add a stop solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 to 100 mM . Incubate for 15 minutes at room temperature. Causality: The primary amines in Tris rapidly consume any unreacted DTBP, preventing artifactual crosslinking from occurring after cell lysis when non-physiological protein collisions happen [4].
-
Cell Lysis: Wash cells twice with PBS, then lyse using a standard RIPA or IP lysis buffer containing protease inhibitors.
-
Centrifugation: Clear the lysate by centrifuging at 14,000 × g for 15 minutes at 4°C.
Phase IV: Downstream Isolation & Self-Validation (Cleavage)
-
Immunoprecipitation (IP): Perform your standard IP or ChIP to isolate the target protein complex.
-
Validation Aliquoting (Critical Step): After eluting the complex from the beads, split the eluate into two equal fractions: Fraction A (Non-Reduced) and Fraction B (Reduced) .
-
Crosslink Reversal: To Fraction B, add DTT to a final concentration of 100 mM . Incubate at 37°C for 30 minutes to quantitatively cleave the internal disulfide bond of the DTBP spacer arm.
-
System Validation: Run both fractions side-by-side on an SDS-PAGE gel followed by Western blotting.
-
Expected Result: Fraction A (Non-Reduced) should present as a high-molecular-weight smear or shifted band, confirming successful crosslinking. Fraction B (Reduced) should collapse back into distinct, monomeric protein bands, confirming successful cleavage and validating the specific components of the complex.
-
Fig 2: Step-by-step experimental workflow for DTBP crosslinking and validation.
Troubleshooting & Expert Optimization
-
Low Crosslinking Efficiency: Imidoester crosslinking is highly pH-dependent. If your efficiency is low, verify that the pH of your crosslinking buffer is exactly 8.0–8.5. At pH < 7.5, primary amines remain protonated and non-nucleophilic. Additionally, ensure your DTBP is freshly prepared; hydrolyzed DTBP is inert.
-
Loss of Protein Function/Antigenicity: While DTBP preserves charge, the addition of the bulky spacer arm can occasionally mask epitopes. If your IP antibody fails to pull down the crosslinked complex, consider using an antibody targeting a different domain, or perform a mild crosslinking titration (e.g., 0.5 mM DTBP).
References
-
National Center for Biotechnology Information (NCBI). mRNA‐Lipid Nanoparticle‐Mediated Restoration of PTPN14 Exhibits Antitumor Effects by Overcoming Anoikis Resistance in Triple‐Negative Breast Cancer. PMC.[Link]
-
Interchim. Homobifunctional imidoester cross-linkers. Technical Sheet.[Link]
-
AACR Journals. Defining NOTCH3 Target Genes in Ovarian Cancer. Cancer Research.[Link]
Application Note: Preparation and Optimization of DTBP Crosslinker in Phosphate-Buffered Saline (PBS)
Executive Summary & Mechanistic Principles
Dimethyl 3,3'-dithiobispropionimidate (DTBP), historically known as Wang and Richard's Reagent, is a homobifunctional, membrane-permeable, and thiol-cleavable crosslinker widely used for capturing in vivo protein-protein interactions[1]. DTBP relies on imidoester chemistry to covalently conjugate primary amines (–NH2) found on protein N-termini and lysine side chains, forming stable amidine bonds[2].
Unlike NHS-esters, imidoester crosslinking preserves the overall positive charge of the protein at physiological pH, which is critical for maintaining native protein conformation and interactions during the assay.
The Causality of Buffer Selection: Aminolysis vs. Hydrolysis
When dissolving DTBP in an aqueous buffer like Phosphate-Buffered Saline (PBS), two competing chemical reactions dictate the success of your experiment: aminolysis (the desired crosslinking) and hydrolysis (reagent degradation)[2].
-
Why PBS? PBS is strictly amine-free. If buffers containing primary amines (e.g., Tris or Glycine) are used during the crosslinking phase, they act as a molecular sink, competitively consuming the DTBP before it can reach your target proteins.
-
The pH Imperative: The optimal pH for imidoester aminolysis is between 8.0 and 9.0. At this alkaline pH, primary amines on proteins are unprotonated and highly nucleophilic. Standard PBS typically has a pH of 7.2 to 7.4. While DTBP can crosslink at pH 7.4, adjusting your PBS to pH 8.0 significantly favors aminolysis over hydrolysis, maximizing your signal-to-noise ratio.
-
The "Immediate Use" Rule: Imidoesters have a notoriously short half-life in aqueous solutions due to rapid hydrolysis. DTBP must be dissolved in PBS immediately before addition to the biological sample. Creating a stock solution to store—even on ice—will result in a completely inert reagent.
Caption: Competing chemical pathways of DTBP in aqueous PBS: Aminolysis vs. Hydrolysis.
Quantitative Data: DTBP Properties
To ensure precise molar calculations during protocol execution, refer to the standardized physicochemical properties of DTBP below.
| Property | Specification |
| Chemical Name | Dimethyl 3,3'-dithiobispropionimidate·2HCl |
| Molecular Weight | 309.28 g/mol |
| Spacer Arm Length | 11.9 Å (8-atom) |
| Reactive Group | Imidoester (Homobifunctional) |
| Target Functional Group | Primary Amines (–NH2) |
| Optimal Reaction pH | 8.0 – 9.0 |
| Cleavability | Thiol-cleavable (Central Disulfide bond) |
| Membrane Permeability | Yes (Cell-permeable for in vivo use) |
Experimental Protocol: Dissolving and Crosslinking with DTBP
Self-Validating System: To ensure experimental trustworthiness, this protocol requires a "Mock" control (PBS only, no DTBP) and a "Cleaved" control (DTBP crosslinked, then reduced). If the cleaved sample does not perfectly match the migration pattern of the mock sample on an SDS-PAGE gel, it indicates incomplete cleavage or non-specific artifactual crosslinking.
Materials Required
-
, equilibrated to room temperature in a desiccator to prevent moisture-induced degradation.
-
Amine-free PBS, pH adjusted to 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Cleavage Reagent: 1 M DTT or 0.5 M TCEP.
Step-by-Step Methodology
Step 1: Sample Preparation Ensure your protein complex or cell suspension is in amine-free PBS (pH 8.0). If the sample was previously stored in Tris or contains glycine, you must dialyze or use a desalting column to exchange it into PBS. Causality: Any residual primary amines in the buffer will neutralize the DTBP before it can interact with your target proteins.
Step 2: Time-Critical DTBP Dissolution Weigh out the required amount of DTBP powder to create a 25 mM to 50 mM stock solution[3]. Immediately before use, add the appropriate volume of PBS (pH 8.0) to the DTBP powder and vortex vigorously for 10–15 seconds until fully dissolved. Causality: DTBP is highly water-soluble, but its imidoester groups hydrolyze within minutes in aqueous environments. Pre-making this solution will result in a dead reagent.
Step 3: Crosslinking Reaction Instantly add the freshly dissolved DTBP to your biological sample to achieve a final working concentration of 1 to 5 mM (depending on protein concentration and desired crosslinking density)[3]. Incubate the mixture at room temperature for 30 to 45 minutes. Causality: The amidine bond formation is highly favored at pH 8.0. This specific incubation window allows aminolysis to outcompete the background hydrolysis occurring in the PBS.
Step 4: Reaction Quenching Add 1 M Tris-HCl (pH 7.5) to the reaction mixture to achieve a final concentration of 20 to 50 mM. Incubate for 15 minutes at room temperature. Causality: The massive excess of primary amines in the Tris buffer rapidly consumes any remaining active imidoester groups, halting the crosslinking reaction and preventing non-specific artifacts during downstream lysis or processing.
Step 5: Disulfide Cleavage (For Downstream Analysis) To reverse the crosslink for SDS-PAGE or Mass Spectrometry, add DTT to a final concentration of 50 mM and incubate at 37°C for 30 minutes. Causality: DTBP contains a central disulfide bond within its 11.9 Å spacer arm. Reducing this bond breaks the crosslink, allowing individual interacting proteins to be resolved and identified independently[1].
Caption: DTBP crosslinking workflow from sample preparation to optional disulfide cleavage.
References
- Source: Thermo Fisher Scientific (thermofisher.com)
- Title: Thermo Scientific DTBP (Wang and Richard's Reagent)
- Source: bioRxiv (biorxiv.org)
Sources
Application Note: In Vivo Protein Crosslinking with DTBP
Content Type: Detailed Protocol & Technical Guide Target Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists
Abstract & Core Philosophy
Mapping the dynamic architecture of protein interaction networks (interactomes) requires methods that capture transient contacts within the native cellular environment.[1][2] Dimethyl 3,3'-dithiobispropionimidate (DTBP) is a strategic tool for this purpose. Unlike common NHS-ester crosslinkers, DTBP is an imidoester ; it retains the positive charge of the amino groups it modifies, preserving the electrostatic environment and solubility of the protein complex. Furthermore, its membrane permeability allows for in situ crosslinking of live cells, while its thiol-cleavable disulfide spacer enables the rigorous verification of interaction specificity via "diagonal" gel electrophoresis or mass spectrometry.
This guide moves beyond basic kit instructions to provide a field-validated workflow for using DTBP to freeze, isolate, and verify protein-protein interactions (PPIs) in living cells.
Technical Profile: Why Choose DTBP?
Chemical Mechanism
DTBP is a homobifunctional crosslinker (11.9 Å spacer arm) that reacts with primary amines (lysine ε-amines and N-terminal α-amines) at alkaline pH (8.0–9.0).
-
Reaction: The imidoester groups react with amines to form amidine bonds .[3]
-
Key Advantage 1 (Charge Preservation): Unlike NHS-esters (e.g., DSP, DSS) which convert positively charged amines to neutral amides, amidine bonds are protonated at physiological pH. This preserves the protein's isoelectric point and solubility, reducing the risk of precipitation during lysis.
-
Key Advantage 2 (Cleavability): The central disulfide bond can be cleaved by reducing agents (DTT,
-mercaptoethanol), allowing the reversal of the crosslink to release monomeric constituents for identification.
Comparison of Common In Vivo Crosslinkers
| Feature | DTBP | DSP | DTSSP | Formaldehyde |
| Chemistry | Imidoester | NHS-ester | Sulfo-NHS-ester | Aldehyde |
| Permeability | Permeable | Permeable | Impermeable | Permeable |
| Charge | Preserved (+) | Neutralized | Neutralized | Altered |
| Cleavable? | Yes (Thiol) | Yes (Thiol) | Yes (Thiol) | Yes (Heat/Reverse) |
| Spacer Arm | 11.9 Å | 12.0 Å | 12.0 Å | 2.3–2.7 Å |
| Solubility | Water | DMSO/DMF | Water | Water |
Strategic Experimental Design
Buffer Incompatibility (Critical)
NEVER use Tris, Glycine, or any amine-containing buffers during the crosslinking step. These will compete with your protein targets for the DTBP, effectively quenching the reaction before it starts.
-
Use: PBS (Phosphate Buffered Saline), HEPES, or Bicarbonate buffers (pH 8.0–8.5).
-
Note: Imidoester reactions are pH-dependent. While pH 7.4 (PBS) works, efficiency peaks at pH 8.0–9.0.
Concentration Titration
Over-crosslinking leads to high-molecular-weight aggregates that cannot enter the gel. Under-crosslinking misses transient interactions.
-
Optimization Range: 0.5 mM to 5 mM.
-
Starting Point: 2 mM for 30 minutes at Room Temperature (RT).
Visualizing the Workflow
Figure 1: Optimized workflow for in vivo DTBP crosslinking. Note the critical quenching step with Tris to terminate the reaction.
Detailed Protocol: In Vivo Crosslinking
Reagent Preparation
-
DTBP Stock (50 mM): Dissolve DTBP immediately before use. Although water-soluble, hydrolysis occurs over time.
-
Recipe: Dissolve 15.4 mg DTBP in 1 mL dry PBS or water.
-
Storage: Do not store. Make fresh.
-
-
Reaction Buffer: PBS (pH 8.0) supplemented with 1 mM MgCl
(stabilizes nuclei/chromatin). -
Quenching Buffer: 1 M Tris-HCl (pH 7.5).
Protocol for Adherent Cells
-
Cell State: Grow cells to 80–90% confluency. (Sub-confluent cells are preferred to ensure uniform exposure).
-
Wash: Aspirate media.[2] Gently wash cells 2x with ice-cold PBS (pH 8.0) to remove amine-rich growth media (serum/glutamine).
-
Crosslinking:
-
Add Reaction Buffer (PBS pH 8.0) to cover cells.
-
Add DTBP Stock to a final concentration of 2 mM .[4]
-
Example: For 5 mL buffer, add 200 µL of 50 mM DTBP stock.
-
Incubate for 30–45 minutes at Room Temperature (RT).
-
Note: Incubation on ice (4°C) is possible to freeze fast kinetics but requires longer time (2 hours).
-
-
Quenching:
-
Add Quenching Buffer (1 M Tris) to a final concentration of 50 mM .
-
Incubate for 15 minutes at RT.
-
-
Harvest:
-
Aspirate the quenched solution.
-
Wash 2x with ice-cold PBS.[2]
-
Scrape cells into Lysis Buffer (e.g., RIPA + Protease Inhibitors).
-
Protocol for Suspension Cells
-
Harvest: Centrifuge cells (300 x g, 5 min).
-
Wash: Resuspend pellet in ice-cold PBS. Centrifuge again. Repeat 2x.
-
Crosslinking: Resuspend cells in PBS (pH 8.0) at a density of
cells/mL. Add DTBP (2 mM final). Incubate 30 min RT with gentle rotation. -
Quenching: Add Tris (50 mM final). Incubate 15 min.
-
Lysis: Pellet cells, wash once with PBS, and lyse.
Advanced Analysis: Diagonal Gel Electrophoresis
The "Diagonal Gel" is the gold-standard method for verifying that a high-molecular-weight band is a crosslinked complex and not just an aggregate. It utilizes the cleavable nature of DTBP.[5]
Principle
-
1st Dimension (Non-Reducing): Separate crosslinked proteins by size. Complexes migrate as large bands.
-
In-Gel Cleavage: The gel strip is soaked in reducing agent (DTT), cleaving the DTBP disulfide bridge.
-
2nd Dimension (Reducing): The strip is placed on a second gel.[6][7]
-
Result: Proteins that were not crosslinked migrate the same distance (forming a diagonal).[7] Proteins that were crosslinked fall below the diagonal because they are now separated monomers (lower MW than the complex).
-
Diagonal Gel Protocol
-
First Dimension: Run the crosslinked lysate on a standard SDS-PAGE gel using Non-Reducing Sample Buffer (No DTT/BME). Do not boil samples (heat at 65°C for 10 min to avoid hydrolysis of the amidine bond).
-
Excise Lane: Cut the entire lane containing your sample from the gel.
-
Reduction (Cleavage):
-
Soak the gel strip in Running Buffer + 100 mM DTT for 30–45 minutes at RT.
-
Tip: Use a petri dish and gentle shaking.
-
-
Second Dimension:
-
Visualization: Perform Western Blot or Silver Stain. Look for spots appearing below the main diagonal line. These are the components of your interaction.
Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| No Crosslinking Observed | Amine interference | Ensure cells are washed 3x with PBS to remove media. Avoid Tris/Glycine buffers.[9] |
| pH too low | DTBP reacts best at pH 8.0–9.0. Adjust PBS to pH 8.0. | |
| Old Reagent | DTBP hydrolyzes. Always make stock fresh. | |
| Smear / Aggregates | Over-crosslinking | Reduce DTBP concentration (try 0.5 mM) or time (10 min). |
| Precipitation in Lysis | Hydrophobicity | DTBP preserves charge, but if precipitation occurs, increase detergent (1% NP-40 or 0.5% SDS) and sonicate. |
| Low Yield in IP | Epitope masking | The crosslinker may modify the Lysine in the antibody epitope. Use Polyclonal Abs or try N-terminal/C-terminal tags. |
References
-
Thermo Fisher Scientific. DTBP Product Information and Instructions. (Standard commercial protocol source). Link
-
Wang, K. & Richards, F.M. (1974). An approach to nearest neighbor analysis of membrane proteins. J. Biol. Chem. 249, 8005-8018. (The foundational paper establishing DTBP chemistry). Link
-
Lambert, J.M. et al. (1981). The structure of the transferrin receptor-calmodulin complex. J. Biol. Chem. 256, 12092. (Demonstrates diagonal gel electrophoresis). Link
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Comprehensive review of crosslinking strategies). Link
-
Pierce Protein Methods. Crosslinking Protein Interaction Analysis. (Overview of in vivo vs in vitro strategies). Link
Sources
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. biorxiv.org [biorxiv.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Crosslinking of Proteins - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Reversible Stabilization of Nanofiber-Polyplexes through Introducing Cross-Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.sangon.com [store.sangon.com]
Application Note: Reversible Protein Crosslinking – Cleavage of DTBP with DTT and TCEP
Introduction and Mechanistic Principles
Capturing transient or weak protein-protein interactions (PPIs) in their native cellular environment requires precise chemical crosslinking. DTBP (Dimethyl 3,3'-dithiobispropionimidate) is a highly effective, membrane-permeable, homobifunctional crosslinker used extensively in PPI and Chromatin Immunoprecipitation (ChIP) assays[1].
DTBP reacts specifically with primary amines (such as lysine ε-amines and polypeptide N-termini) at a moderately alkaline pH (8.0–9.0) to form stable amidine bonds[2]. A critical advantage of imidoester chemistry is that amidine formation preserves the positive charge of the original amine at physiological pH, thereby minimizing structural distortion and preserving the protein's native isoelectric point[3].
Because downstream analyses (like Mass Spectrometry or Western Blotting) require the separation of interacting proteins, the crosslink must be reversible. DTBP achieves this via an 11.9 Å spacer arm containing a central disulfide bond, which can be efficiently cleaved using reducing agents such as DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine)[2].
Causality in Reductant Selection: DTT vs. TCEP
The strategic choice between DTT and TCEP dictates the success of downstream workflows. Their distinct reduction mechanisms require specific environmental conditions:
-
DTT (Cleland's Reagent): DTT reduces disulfides via a two-step thiol-disulfide exchange reaction. The reaction is thermodynamically driven by the formation of a highly stable, six-membered cyclic dithiane ring[4][5]. Because the reactive species is the thiolate anion, DTT strictly requires an alkaline environment (pH > 7.5) to ensure the thiol groups are deprotonated and active[6][7]. Furthermore, DTT's free thiols will aggressively compete with downstream thiol-reactive probes (e.g., maleimides), necessitating its complete removal prior to labeling[6].
-
TCEP: TCEP operates via a nucleophilic attack by its central phosphorus atom on the disulfide bond, forming a stable phosphine oxide byproduct[4]. This reaction is kinetically driven and irreversible[5]. Because it does not rely on deprotonation, TCEP is highly effective across a remarkably broad pH range (1.5–8.5)[7][8]. As a thiol-free reductant, TCEP generally does not require removal before maleimide conjugation, streamlining complex workflows[6][8].
Mechanistic pathways for DTBP cleavage using TCEP versus DTT.
Quantitative Comparison of Reducing Agents
To facilitate experimental design, the physicochemical properties and operational constraints of DTT and TCEP are summarized below:
| Property | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Reduction Mechanism | Thiol-disulfide exchange[4] | Phosphine-mediated nucleophilic attack[4] |
| Optimal pH Range | > 7.5 (Requires thiolate anion)[6] | 1.5 – 8.5 (Protonation independent)[8] |
| Reaction Kinetics | Thermodynamic control (Cyclic ring formation)[5] | Kinetic control (Irreversible)[5] |
| Solution Stability | Low (Rapidly oxidizes in air)[7] | High (Resistant to air oxidation)[8] |
| Thiol-Probe Compatibility | Incompatible (Must be removed)[6] | Compatible (Removal usually optional)[6] |
| Odor | Pungent sulfur odor[4] | Odorless[8] |
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. By incorporating specific quality control checkpoints, researchers can confidently verify the success of both the crosslinking and cleavage phases.
Step-by-step workflow from DTBP crosslinking to disulfide cleavage and validation.
Protocol A: In Vivo / In Vitro Crosslinking with DTBP
-
Buffer Preparation: Prepare the target proteins or cells in an amine-free buffer (e.g., 0.2 M Triethanolamine, 50 mM HEPES, or PBS) adjusted to pH 8.0.
-
Causality: Primary amine buffers like Tris or Glycine will competitively react with the imidoester groups, neutralizing the crosslinker before it can bind the target[2].
-
-
Reagent Preparation: Equilibrate the DTBP vial to room temperature before opening. Prepare a 50 mM stock solution in ultrapure water immediately before use.
-
Causality: Imidoester crosslinkers are highly moisture-sensitive. Opening cold vials causes condensation, which rapidly hydrolyzes the imidate moiety[2].
-
-
Reaction: Add DTBP to the protein solution to achieve a final concentration of 1–5 mM (typically a 10- to 30-fold molar excess). Incubate at room temperature for 30–60 minutes[2].
-
Quenching: Terminate the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20–50 mM. Incubate for 15 minutes[2].
-
Causality: The high concentration of free amines in Tris rapidly consumes any unreacted DTBP, preventing off-target crosslinking during subsequent cell lysis.
-
-
Self-Validation Checkpoint 1: Reserve a small aliquot of the quenched sample. Run this aliquot on a non-reducing SDS-PAGE gel alongside an uncrosslinked control. A successful reaction is validated by the appearance of high-molecular-weight smears or distinct complex bands, coupled with a decrease in the monomeric protein band.
Protocol B: Cleaving DTBP Crosslinks
Depending on your downstream analytical requirements, proceed with either DTT or TCEP.
Option 1: Cleavage with DTT (Optimal for standard SDS-PAGE / Western Blot)
-
Preparation: Prepare a fresh 1 M DTT stock in ultrapure water.
-
Causality: DTT oxidizes rapidly in aqueous solutions; utilizing older stocks will result in incomplete disulfide cleavage[7].
-
-
Reaction: Add DTT to the crosslinked protein complex to a final concentration of 100–150 mM[1][2]. Ensure the buffer pH is maintained between 8.0 and 8.5 to sustain the reactive thiolate anion state[6].
-
Incubation: Incubate the sample at 37°C for 30 minutes[1][2].
-
Self-Validation Checkpoint 2: Analyze the cleaved sample alongside the non-cleaved control via SDS-PAGE. Validation is achieved when the high-molecular-weight complex band completely disappears and the original monomeric bands are fully restored.
Option 2: Cleavage with TCEP (Optimal for Mass Spectrometry or Thiol-Labeling)
-
Preparation: Prepare a 0.5 M TCEP-HCl stock.
-
Reaction: Add TCEP to the sample to achieve a final concentration of 10–50 mM[5].
-
Incubation: Incubate at 37°C for 15–30 minutes, or at room temperature for 30 minutes[5][8].
-
Downstream Processing: If proceeding to maleimide labeling, the sample can typically be used directly without desalting, as TCEP lacks competing thiol groups[6][8]. Perform the same SDS-PAGE validation described in Checkpoint 2.
References
Sources
- 1. interchim.fr [interchim.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DTT vs. TCEP: Unraveling the Nuances of Protein Reduction - Oreate AI Blog [oreateai.com]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agscientific.com [agscientific.com]
- 8. broadpharm.com [broadpharm.com]
Advanced Application Note: DTBP-Mediated Dual Fixation for ChIP-seq
The Mechanistic Imperative for Dual Crosslinking
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for mapping protein-DNA interactions across the genome. However, the standard protocol relies exclusively on formaldehyde (FA), a zero-length crosslinker with a highly restricted spacer arm of approximately 2.3–2.7 Å[1]. While formaldehyde is highly efficient at capturing direct DNA-binding proteins (e.g., histones and primary transcription factors), it frequently fails to capture indirect DNA-associated proteins, such as transcriptional co-activators, co-repressors, and large multi-subunit chromatin remodeling complexes (e.g., SWI/SNF or Mi-2/NuRD)[2].
To overcome this spatial limitation, an in vivo dual crosslinking strategy utilizing Dimethyl 3,3'-dithiobispropionimidate (DTBP) prior to formaldehyde fixation is required. DTBP is a homobifunctional, cleavable imidoester that extends the crosslinking radius to 11.9 Å, effectively tethering peripheral complex members to direct DNA-binding proteins[2]. Empirical data demonstrates that utilizing DTBP in conjunction with formaldehyde can improve ChIP-seq signals for chromatin remodeling complexes by 2 to 4 times compared to formaldehyde alone[3].
The Chemical Causality of DTBP
DTBP offers two critical biochemical advantages over other long-range crosslinkers (such as the NHS-ester DSG):
-
Charge Preservation: DTBP reacts with the primary amines of lysine residues to form amidine bonds. Unlike NHS-esters that neutralize the positive charge of lysines, amidine bonds retain a positive charge at physiological pH. Because lysine residues are naturally positioned near the negatively charged DNA backbone, preserving this positive charge is vital for maintaining native protein-DNA electrostatic interactions[1].
-
Complete Reversibility: DTBP contains a central disulfide bond. Upon the addition of reducing agents like Dithiothreitol (DTT), this bond is cleaved[4]. This ensures that bulky protein adducts are completely removed prior to DNA purification, preventing steric hindrance during downstream adapter ligation and sequencing library preparation.
Fig 1. Mechanistic topology of DTBP and Formaldehyde dual crosslinking.
Comparative Crosslinker Metrics
To justify the selection of DTBP, it is essential to compare its quantitative and chemical properties against other standard ChIP-seq fixatives.
| Feature | Formaldehyde (FA) | DTBP | DSG |
| Crosslinker Class | Electrophilic Aldehyde | Homobifunctional Imidoester | Homobifunctional NHS-Ester |
| Spacer Arm Length | ~2.3 – 2.7 Å | 11.9 Å | 7.7 Å |
| Target Residues | Amines, Thiols, Phenols | Primary Amines (Lysines) | Primary Amines (Lysines) |
| Charge Alteration | Minimal | Preserves Positive Charge | Neutralizes Positive Charge |
| Cleavability | Heat-Reversible | DTT / | Non-cleavable (Requires Digestion) |
| Optimal Target | Direct DNA-binding | Large Multi-subunit Complexes | Stable Protein-Protein Interactions |
Self-Validating Protocol: DTBP & Formaldehyde Dual-X-ChIP
Every robust protocol must operate as a self-validating system. The following methodology integrates strict quality control (QC) checkpoints to ensure that experimental causality is maintained from cell harvesting to DNA purification. Optimization of fixation conditions and shearing profiles is required for specific cell lines and target complexes[5].
Fig 2. Self-validating DTBP/Formaldehyde dual crosslinking ChIP-seq workflow.
Phase 1: Reagent Preparation & Causality
-
DTBP Solution: Prepare a 50 mM stock of DTBP immediately before use. Causality: Imidoesters hydrolyze rapidly in aqueous solutions. Using degraded DTBP will result in failed protein-protein crosslinking. Do not use amine-containing buffers (like Tris) to dissolve DTBP.
-
Quenching Buffers: Prepare 1 M Tris-HCl (pH 7.5) and 1.25 M Glycine.
Phase 2: In Vivo Dual Fixation
-
Cell Washing: Wash
to cells three times with ice-cold PBS[3]. Causality: Serum proteins in culture media contain abundant primary amines that will competitively consume DTBP, drastically reducing crosslinking efficiency. -
Primary Fixation (DTBP): Dilute the DTBP stock to a final concentration of 2–5 mM in ice-cold PBS. Add to the cells and incubate on ice for 30 minutes[3]. Causality: Incubating on ice slows the hydrolysis of the imidoester, allowing the small molecule to permeate the nuclear membrane and crosslink complexes without inducing heat-shock artifacts.
-
DTBP Quenching: Add Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 10 minutes. Causality: Tris contains a primary amine that competitively reacts with and neutralizes any remaining active DTBP molecules.
-
Secondary Fixation (Formaldehyde): Wash cells twice with PBS at room temperature. Add 1% Formaldehyde in PBS and incubate at room temperature for 10 minutes[3],[6].
-
Formaldehyde Quenching: Add Glycine to a final concentration of 125 mM and incubate for 5 minutes. Causality: Glycine neutralizes unreacted formaldehyde to prevent over-fixation, which can render chromatin resistant to sonication.
-
Harvesting: Wash cells twice with cold PBS containing protease inhibitors. Scrape cells, pellet via centrifugation, and proceed to lysis.
Phase 3: Lysis & Chromatin Shearing
-
Lysis: Resuspend the cell pellet in a standard ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS) supplemented with fresh protease inhibitors[7].
-
Sonication: Shear the chromatin using a focused ultrasonicator (e.g., Covaris). Note: Dual-fixed chromatin is denser than single-fixed chromatin. Sonication cycles may need to be increased by 15-20% to achieve the target fragment size. Interestingly, optimized dual fixation can yield an improved, tighter fragment size distribution compared to formaldehyde alone[5].
-
Self-Validation Checkpoint 1 (Bioanalyzer QC): Withdraw a 50 µL aliquot of the sheared chromatin (Input). Reverse the crosslinks (see Phase 4) and analyze the DNA on an Agilent Bioanalyzer. Do not proceed to IP unless the bulk of the DNA fragments are tightly distributed between 200–500 bp.
Phase 4: Immunoprecipitation & Crosslink Reversal
-
Immunoprecipitation: Incubate the sheared chromatin with the target-specific antibody and magnetic beads overnight at 4°C.
-
Self-Validation Checkpoint 2 (IgG Control): Always run a parallel IP using a non-specific isotype-matched IgG antibody to establish the background noise floor.
-
Washing & Elution: Wash the beads sequentially with Low Salt, High Salt, LiCl, and TE buffers. Elute the chromatin complexes in Elution Buffer (1% SDS, 100 mM NaHCO3)[7].
-
Crosslink Reversal (Critical Step): To the eluate, add DTT to a final concentration of 50 mM and NaCl to 200 mM. Add Proteinase K and incubate at 65°C for 4–6 hours.
-
Causality: Heat and Proteinase K are sufficient to reverse formaldehyde crosslinks and degrade proteins. However, DTT is strictly required to reduce the internal disulfide bond of DTBP[4]. Failing to add DTT will leave bulky 11.9 Å peptide adducts covalently attached to the DNA, which will severely inhibit downstream library preparation enzymes.
-
-
DNA Purification: Purify the resulting DNA using SPRI magnetic beads or phenol-chloroform extraction. The sample is now ready for ChIP-seq library construction.
References
-
Bifunctional Cross-Linking Protocol - Rockland Immunochemicals. rockland.com. 3
-
Full article: In Vivo Dual Cross-Linking for Identification of Indirect DNA-Associated Proteins by Chromatin Immunoprecipitation - Taylor & Francis. tandfonline.com. 2
-
Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PMC. nih.gov. 1
-
Dual cross-linking ChIP protocol (dual-X-ChIP) - Abcam. abcam.com. 7
-
Optimizing a Dual Fixation Protocol to Study Protein Complexes Binding to Chromatin in vivo. technosaurus.co.jp. 5
-
Dexamethasone-Mediated Up-Regulation of Human CYP2A6 Involves the Glucocorticoid Receptor and Increased Binding of Hepatic Nuclear Factor 4α to the Proximal Promoter. doi.org. 6
-
Dimethyl 3,3'-dithiobispropionimidate (DTBP) as a cleavable disulfide-based polymer to encapsulate nucleic acids in biological sample preparation. researchgate.net. 4
Sources
- 1. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bifunctional Cross-Linking Protocol | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. technosaurus.co.jp [technosaurus.co.jp]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. ChIP protocol: Dual cross-linking (Dual X-ChIP) [abcam.com]
Application Note: Strategic Use of DTBP for Crosslinking Cell Surface & Transmembrane Complexes
Abstract
Dimethyl 3,3'-dithiobispropionimidate (DTBP) is a homobifunctional, cleavable, and membrane-permeable crosslinker. While often categorized broadly for "intracellular" use due to its permeability, DTBP is a critical tool for studying cell surface receptors when the goal is to capture the entire signaling complex—including the transmembrane and cytosolic effectors that impermeable crosslinkers (like DTSSP) miss. This guide details the optimized protocol for using DTBP to map cell surface protein interactions, emphasizing the chemical nuances required to prevent experimental artifacts.
Introduction: The DTBP Advantage
In the landscape of protein crosslinking, the choice of reagent dictates the biological question you can answer. For cell surface proteins, the decision often lies between DTSSP (impermeable, sulfonated) and DTBP (permeable, imidoester).
Why Choose DTBP for Cell Surface Targets?
While DTSSP restricts analysis to the extracellular face, DTBP penetrates the lipid bilayer. This allows you to "freeze" a receptor in its active state, covalently linking it not only to its extracellular ligand but also to its cytosolic adaptor proteins (e.g., kinases, G-proteins).
Key Technical Specifications:
-
Permeability: Membrane-permeable (crosslinks extra- and intracellularly).
-
Reactivity: Imidoester groups react with primary amines (Lysine, N-terminus).[1]
-
Cleavability: Contains a central disulfide bond cleavable by DTT or
-Mercaptoethanol (BME). -
Spacer Arm: 11.9 Å (ideal for capturing direct protein-protein interactions).
Comparison of Surface Crosslinkers
| Feature | DTBP | DTSSP | BS3 |
| Permeability | Yes (Cell-permeable) | No (Cell-impermeable) | No (Cell-impermeable) |
| Chemistry | Imidoester (Amidine bond) | NHS-Ester (Amide bond) | NHS-Ester (Amide bond) |
| Cleavability | Thiol-cleavable | Thiol-cleavable | Non-cleavable |
| Optimum pH | pH 8.0 – 9.0 | pH 7.0 – 8.0 | pH 7.0 – 8.0 |
| Charge Retention | Yes (Preserves charge) | No (Neutralizes charge) | No (Neutralizes charge) |
Senior Scientist Insight: DTBP preserves the positive charge of the lysine residue upon amidine bond formation. This is crucial for maintaining the native conformation of proteins where surface charge is structural, unlike NHS-esters which neutralize the positive charge and can destabilize some protein interfaces.
Mechanism of Action
DTBP operates via a two-step mechanism:
-
Crosslinking: At alkaline pH (8.0–9.0), the imidoester groups attack primary amines on the target proteins, forming stable amidine bonds.
-
Cleavage: Upon addition of a reducing agent (DTT/BME), the central disulfide bond breaks, separating the crosslinked partners for individual analysis (e.g., via SDS-PAGE or Mass Spectrometry).
Caption: DTBP crosslinking mechanism showing amine-specific conjugation followed by reductive cleavage.
Critical Experimental Parameters
To ensure data integrity, strictly adhere to these parameters.
Buffer Composition (The "No-Amine" Rule)
CRITICAL: You must exclude primary amines from the reaction buffer.[2] Tris, Glycine, or BSA will compete with your protein for the crosslinker, neutralizing the reaction immediately.
-
Recommended: PBS (pH 8.0), HEPES, Bicarbonate/Carbonate.
-
Forbidden: Tris-HCl, Glycine, cell culture media containing amino acids.
pH Sensitivity
Imidoester reactions are pH-dependent.[3] While NHS-esters work at physiological pH (7.4), DTBP is most efficient at pH 8.0 – 9.0 .
-
Protocol Adjustment: If using PBS, adjust pH to 8.0 using NaOH specifically for the crosslinking step to maximize efficiency.
Comprehensive Protocol: Live Cell Crosslinking
This protocol is designed for adherent cells (e.g., HEK293, HeLa) but can be adapted for suspension cells.
Materials Required[1][2][4][5][6][7][8][9][10][11][12][13]
-
DTBP Stock: Dissolve fresh in dry DMSO or water. (Note: DTBP is water-soluble, but hydrolyzes quickly. Make immediately before use).
-
Reaction Buffer: PBS, pH 8.0 (supplemented with 1mM MgCl2, 0.1mM CaCl2 to maintain cell adhesion).
-
Quenching Buffer: 1M Tris-HCl, pH 7.5.
-
Lysis Buffer: RIPA or NP-40 Lysis Buffer with Protease Inhibitors.
-
Reducing Agent: 1M DTT or
-Mercaptoethanol.
Step-by-Step Workflow
Phase 1: Preparation
-
Cell Density: Grow cells to 80-90% confluency. Over-confluent cells may have altered surface receptor expression.
-
Wash: Aspirate media and wash cells 3 times with ice-cold PBS (pH 8.0) to remove all traces of amine-containing media.
-
Why Ice-Cold? Low temperature prevents receptor internalization (endocytosis) during the washing and crosslinking process, ensuring you capture the surface state.
-
Phase 2: Crosslinking Reaction
-
Prepare Reagent: Immediately before use, dissolve DTBP in PBS (pH 8.0) to a final concentration of 2.0 mM .
-
Optimization: Test a range of 0.5 mM to 5 mM. 2 mM is a standard starting point for surface receptors.
-
-
Incubate: Add the DTBP solution to cells. Incubate for 30 minutes at 4°C (on ice) or Room Temperature (RT).
-
Decision: Use 4°C to freeze signaling and prevent internalization. Use RT if you want to capture dynamic, transient interactions, but be aware of potential artifactual aggregation.
-
Phase 3: Quenching
-
Stop Reaction: Add Quenching Buffer (Tris-HCl) to a final concentration of 20-50 mM.
-
Incubate: Incubate for 15 minutes at RT. The Tris amino group will react with any remaining DTBP, preventing post-lysis crosslinking.
Phase 4: Lysis and Processing
-
Wash: Wash cells 2x with PBS to remove quenched crosslinker.
-
Lyse: Add Lysis Buffer.[4] Scrape cells and collect lysate.[4]
-
Clarify: Centrifuge at 14,000 x g for 10 min at 4°C to remove nuclei and debris.
Caption: Operational workflow for DTBP-mediated cell surface crosslinking.
Data Analysis: The Diagonal Gel
The most powerful way to validate DTBP crosslinking is the 2D Diagonal Gel Electrophoresis .
-
First Dimension (Non-Reducing): Run the crosslinked lysate on an SDS-PAGE gel without DTT/BME. The crosslinked complex runs at a high molecular weight (MW).
-
In-Gel Cleavage: Excise the lane. Incubate the gel strip in SDS sample buffer containing 100 mM DTT for 30 mins.
-
Second Dimension (Reducing): Place the strip on top of a second SDS-PAGE gel and run it.
-
Result: Proteins that were not crosslinked will run on the diagonal. Proteins that were crosslinked will cleave and fall below the diagonal (off-diagonal spots), indicating their monomeric MW.
-
| Observation | Interpretation |
| Band on Diagonal | Monomeric protein (Not crosslinked). |
| Spot Below Diagonal | Component of a crosslinked complex.[1][2][5][4][6][7] The vertical drop indicates the shift from Complex MW to Monomer MW. |
| Smear | Non-specific aggregation (Crosslinker concentration too high). |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Crosslinking Observed | pH too low (< 7.5). | Adjust Reaction Buffer to pH 8.0 - 8.5. |
| Hydrolysis of DTBP. | Prepare DTBP stock immediately before adding to cells. Do not store in solution. | |
| Amine contamination. | Ensure cells are washed thoroughly with PBS; avoid Tris/Glycine in wash. | |
| High Molecular Weight Smear | Over-crosslinking. | Reduce DTBP concentration (try 0.5 mM) or reaction time. |
| Precipitation in Tube | DTBP insolubility. | Dissolve DTBP in a small volume of DMSO before adding to the aqueous buffer. |
References
-
Thermo Fisher Scientific. "DTBP (Dimethyl 3,3'-dithiobispropionimidate) Product Information." Thermo Fisher Scientific Product Literature. Link
-
Mattson, G., et al. (1993).[1] "A practical approach to cross-linking."[1] Molecular Biology Reports, 17, 167-183.[1] Link
-
Interchim. "Homobifunctional imidoester cross-linkers Technical Sheet." Interchim. Link
-
Creative Proteomics. "Protocol for Chemical Cross-Linking." Creative Proteomics Protocols. Link
-
G-Biosciences. "Protein Crosslinkers Technical Handbook." G-Biosciences.[8] Link
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Application Notes and Protocols for Reversible Crosslinking of Protein Complexes
Introduction: Capturing the Dynamics of Protein Interactions
The intricate dance of proteins within a cell governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is fundamental to deciphering cellular function and is a cornerstone of modern drug development. While many techniques exist to study PPIs, capturing transient or weak interactions remains a significant challenge.[1][2][3] Chemical crosslinking offers a powerful solution by creating covalent bonds between interacting proteins, effectively "freezing" them in time for subsequent analysis.[4]
This application note provides a detailed guide to the theory and practice of reversible crosslinking of protein complexes. Unlike irreversible crosslinking, reversible methods allow for the cleavage of the crosslinker, enabling the separation and identification of the individual protein components. This is particularly advantageous for techniques like mass spectrometry (MS), where the analysis of individual peptides is required.[5][6][7] We will delve into the mechanisms of different reversible crosslinkers, provide detailed, field-proven protocols, and offer insights into experimental design and data interpretation.
The "Why" Behind Reversible Crosslinking: Advantages and Considerations
The choice of a crosslinking strategy is dictated by the specific research question. Reversible crosslinkers offer several key advantages over their irreversible counterparts:
-
Facilitated Identification of Interaction Partners: The ability to cleave the crosslinker simplifies the identification of individual proteins within a complex, especially when using mass spectrometry.[5][6]
-
Reduced Complexity of Crosslinked Species: Reversibility allows for the analysis of monomeric proteins after cleavage, which is often more straightforward than analyzing large, crosslinked complexes.[1]
-
Enrichment of Crosslinked Peptides: Some reversible crosslinkers incorporate features that allow for the specific enrichment of crosslinked peptides from a complex mixture, enhancing their detection by MS.[8][9]
However, it is crucial to consider the following:
-
Spacer Arm Length: The length of the crosslinker's spacer arm dictates the maximum distance between the reactive groups on the interacting proteins.[8][10] Shorter spacers provide higher resolution structural data but may result in fewer crosslinks.[8][10]
-
Reactive Groups: The choice of reactive groups on the crosslinker determines which amino acid residues will be targeted. Common targets include primary amines (e.g., lysine) and sulfhydryls (e.g., cysteine).[1][11][12]
-
Cell Permeability: For in vivo crosslinking studies, the crosslinker must be able to penetrate the cell membrane.[13][14]
A Deep Dive into Reversible Crosslinker Chemistry
Reversible crosslinkers are broadly categorized based on the mechanism of cleavage. Here, we explore some of the most common classes.
Thiol-Cleavable Crosslinkers: The Workhorses of Reversible Crosslinking
This class of crosslinkers contains a disulfide bond within their spacer arm, which can be readily cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.[4][15]
Dithiobis(succinimidyl propionate) (DSP)
DSP, also known as Lomant's Reagent, is a homobifunctional crosslinker with N-hydroxysuccinimide (NHS) esters at both ends that react with primary amines.[1][14][16] Its 12.0 Å spacer arm makes it suitable for capturing a wide range of interactions.[1][16] Being membrane-permeable, DSP is widely used for intracellular crosslinking.[2][13][14]
Mechanism of DSP Action:
Caption: Mechanism of DSP crosslinking and cleavage.
3,3'-Dithiobis(sulfosuccinimidylpropionate) (DTSSP)
DTSSP is the water-soluble analog of DSP.[13][14] This property makes it membrane-impermeable and thus ideal for crosslinking cell surface proteins.[13][14]
| Feature | DSP (Lomant's Reagent) | DTSSP |
| Solubility | Water-insoluble (dissolve in DMSO/DMF) | Water-soluble |
| Membrane Permeability | Permeable | Impermeable |
| Primary Application | Intracellular crosslinking | Cell-surface crosslinking |
| Spacer Arm Length | 12.0 Å | 12.0 Å |
| Reactive Groups | NHS esters (target primary amines) | Sulfo-NHS esters (target primary amines) |
| Cleavage | Thiol-reducing agents (e.g., DTT) | Thiol-reducing agents (e.g., DTT) |
Mass Spectrometry (MS)-Cleavable Crosslinkers
A newer generation of crosslinkers has been designed to be cleavable within the mass spectrometer.[8][9] This offers significant advantages for MS-based workflows by simplifying data analysis.[9]
Sulfoxide-Containing Crosslinkers (e.g., DSSO)
These crosslinkers, such as Disuccinimidylsulfoxide (DSSO), contain a sulfoxide bond that fragments under collision-induced dissociation (CID) in the mass spectrometer.[9] This fragmentation pattern generates a unique signature that facilitates the identification of crosslinked peptides.[9][17]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for performing reversible crosslinking experiments. Optimization may be required depending on the specific protein complex and experimental system.
Protocol 1: Intracellular Crosslinking using DSP
This protocol is designed for capturing protein interactions within intact cells.
Materials:
-
DSP (Dithiobis(succinimidyl propionate))[16]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Lysis Buffer (RIPA or other appropriate buffer)
-
Protease and Phosphatase Inhibitor Cocktails
Procedure:
-
Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.
-
DSP Preparation: Immediately before use, prepare a 50 mM stock solution of DSP by dissolving 10 mg of DSP in 495 µL of anhydrous DMSO or DMF.[16][18] Note: DSP is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.[16]
-
Crosslinking Reaction: Resuspend the cell pellet in PBS. Add the DSP stock solution to the cell suspension to a final concentration of 0.1-2 mM.[15][18] The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-45 minutes at room temperature or 2-3 hours on ice.[16][18]
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[13][16] Incubate for 15 minutes at room temperature.[13][16]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Downstream Analysis: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation followed by western blotting or mass spectrometry.
Protocol 2: Reversal of DSP Crosslinking
This protocol describes the cleavage of the disulfide bond in DSP-crosslinked samples.
Materials:
-
Dithiothreitol (DTT) or 2-Mercaptoethanol (β-ME)
-
SDS-PAGE Sample Buffer
Procedure:
-
To your crosslinked sample (e.g., immunoprecipitated beads or lysate), add SDS-PAGE sample buffer containing a reducing agent.
-
For cleavage, use a final concentration of 20-50 mM DTT or 5% β-ME.[13]
-
Heat the sample at 95-100°C for 5-10 minutes.
-
The sample is now ready for analysis by SDS-PAGE and western blotting, where the individual protein components of the complex should be resolved.
Caption: General workflow for reversible crosslinking experiments.
Troubleshooting and Best Practices
-
Optimize Crosslinker Concentration: A titration of the crosslinker concentration is crucial. Insufficient crosslinking will result in a low yield of crosslinked complexes, while excessive crosslinking can lead to the formation of large, insoluble aggregates.
-
Control for Non-Specific Interactions: Include a control sample that is not treated with the crosslinker to identify proteins that non-specifically co-purify.
-
Confirm Crosslinking and Reversal: Always confirm the efficiency of both the crosslinking and the reversal steps. This can be done by running both non-reducing and reducing SDS-PAGE gels and observing the shift in protein migration.
-
Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris, glycine) during the crosslinking reaction, as they will compete with the target proteins for reaction with the crosslinker.[13]
Conclusion: A Powerful Tool for Elucidating Protein Networks
Reversible crosslinking is an invaluable technique for the study of protein-protein interactions, particularly for capturing transient and weak associations.[1][2][4] By understanding the chemistry of different reversible crosslinkers and by carefully optimizing experimental conditions, researchers can gain deep insights into the intricate networks of protein interactions that drive cellular processes. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful technology in your research endeavors.
References
- Cross-linking mass spectrometry for mapping protein complex topologies in situ. (2023). Vertex AI Search.
- DSP Crosslinker Protocol and Product Inform
- Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC.
- Crosslinking and Mass Spectrometry : An Integrated Technology to Understand the Structure and Function of Molecular Machines. Unknown Source.
- DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - Bio-protocol. Bio-protocol.
- Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) DOI:10.1039/B801810C. Royal Society of Chemistry.
- Protocol for crosslinking using DSP? - ResearchGate.
- Crosslinking Mass Spectrometry | Thermo Fisher Scientific - AU. Thermo Fisher Scientific.
- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC.
- DTSSP DSP | Thermo Fisher Scientific. Thermo Fisher Scientific.
- Protein Crosslinking Applications - Thermo Fisher Scientific. Thermo Fisher Scientific.
- MS-Cleavable Cross-Linkers - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein–protein interactions by mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00488H. Royal Society of Chemistry.
- Evaluation of Cleavable Crosslinking for Characterization of Proteoform Structural Differences by Top-Down Mass Spectrometry - PMC.
- ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes - PMC.
- Protein Crosslinking | Thermo Fisher Scientific - TR. Thermo Fisher Scientific.
- DSP Crosslinker - MedchemExpress.com. MedchemExpress.
- How to cross-link proteins. Unknown Source.
- Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo | Journal of Proteome Research - ACS Publications.
- Types of Crosslinkers and Their Applications in Biom
- Traceless linkers used for reversible protein–polymer conjugations - RSC Publishing. Royal Society of Chemistry.
- Protein Cross Linkers For Life Science Research Labs - G-Biosciences. G-Biosciences.
- Homobifunctional Crosslinkers - 인성크로마텍.
- Characterization of protein complexes using chemical cross-linking coupled electrospray mass spectrometry Timothy D. Cummins* an - arXiv. arXiv.
- DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC.
- DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex | Request PDF.
- Crosslinking Strategies for the Study of Membrane Protein Complexes and Protein Interaction Interfaces. Unknown Source.
- Protein Cross-Linking - G-Biosciences. G-Biosciences.
- Insights on Chemical Crosslinking Strategies for Proteins - PMC.
- (PDF) Applications of protein crosslinking in food products - ResearchGate.
- Cross-linking Protocols and Methods | Springer Nature Experiments.
- Insights on Chemical Crosslinking Str
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- 3. researchgate.net [researchgate.net]
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- 5. portlandpress.com [portlandpress.com]
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- 7. Crosslinking Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein–protein interactions by mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. クロスリンクのアプリケーション | Thermo Fisher Scientific - JP [thermofisher.com]
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- 16. proteochem.com [proteochem.com]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DTBP Crosslinker Precipitation
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl 3,3'-dithiobispropionimidate (DTBP) is a homobifunctional, water-soluble, and thiol-cleavable imidoester crosslinker used to study protein-protein interactions and immobilize proteins 1[1]. Despite its utility, the most frequent point of failure during bioconjugation is the sudden appearance of a cloudy precipitate upon adding DTBP to the reaction buffer. This guide dissects the chemical causality behind this phenomenon and provides a self-validating framework to ensure reproducible crosslinking.
Part 1: The Mechanistic Causality of DTBP "Precipitation"
When a reaction turns cloudy after adding DTBP, researchers often assume the crosslinker itself is insoluble. In reality, the precipitation is usually a secondary chemical cascade triggered by the reagent's unique properties:
-
The Dihydrochloride Salt Effect & Isoelectric Crashing: DTBP is synthesized and supplied as a dihydrochloride salt (DTBP·2HCl) to stabilize its highly reactive imidoester groups 2[2]. When dissolved in an aqueous buffer, it liberates two moles of hydrochloric acid (HCl) per mole of crosslinker. If the reaction buffer lacks sufficient buffering capacity (e.g., standard 10 mM PBS), the pH will plummet. This sudden acidification causes target proteins to reach their isoelectric point (pI) and precipitate out of solution 3[3].
-
Moisture Sensitivity and Hydrolysis: Imidoesters are exceptionally moisture-sensitive and cannot be stored in solution because the imidate moiety is easily hydrolyzed 3[3]. If a cold vial of DTBP is opened before equilibrating to room temperature, atmospheric condensation introduces water. Water acts as a nucleophile, rapidly hydrolyzing the imidoester into inactive, insoluble polymeric byproducts.
-
Buffer Competition: Imidoesters react optimally with primary amines at pH 8.0–9.0 3[3]. If the buffer contains primary amines (e.g., Tris or glycine), the buffer will outcompete the target protein for the crosslinker. The solution remains clear, but the experiment fails.
Part 2: Frequently Asked Questions (FAQs)
Q: My reaction buffer turned cloudy immediately after adding DTBP. What exactly precipitated? A: In most cases, it is your target protein, not the DTBP. The addition of DTBP·2HCl overwhelmed your buffer's capacity, dropping the pH and causing an isoelectric protein crash. Ensure you are using at least 0.2 M Triethanolamine or HEPES to neutralize the liberated HCl 3[3].
Q: Can I pre-dissolve DTBP in DMSO or DMF to prevent precipitation? A: While DTBP is soluble in organic solvents, it is inherently water-soluble and can be added directly to aqueous buffers 1[1]. Pre-dissolving it in DMSO does not prevent the subsequent pH drop when added to the protein mixture. It must be prepared immediately before use to prevent rapid hydrolysis 3[3].
Q: I didn't see any precipitate, but my crosslinking still failed. Why? A: Check your buffer composition. If your buffer contains Tris or glycine, the DTBP reacted with the buffer instead of your protein 3[3]. Alternatively, your DTBP may have completely hydrolyzed due to poor storage conditions.
Q: How do I reverse the DTBP crosslink for downstream MS analysis? A: DTBP contains an 8-atom spacer arm with a central disulfide bond 1[1]. This bond can be cleaved by adding 125 mM DTT and incubating at 37°C for 30 minutes 4[4].
Part 3: Self-Validating Experimental Protocol
To guarantee success and prevent precipitation, follow this causality-driven protocol. Every phase includes a self-validation step to ensure the system is functioning before proceeding.
Phase 1: Buffer Preparation & Validation
-
Action: Prepare your protein sample in 0.2 M Triethanolamine (TEA) or 0.2 M HEPES, adjusted to pH 8.0–8.5.
-
Causality: High molarity is non-negotiable. 0.2 M buffer capacity is required to absorb the massive influx of HCl released by the DTBP·2HCl salt without allowing the pH to drop below 8.0 3[3].
-
Self-Validation: Measure the pH of your protein solution with a calibrated micro-probe before proceeding. If pH < 8.0, adjust it.
Phase 2: Reagent Handling
-
Action: Remove the sealed DTBP vial from 4°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening 3[3].
-
Causality: Opening a cold vial causes immediate atmospheric condensation. Water acts as a nucleophile, rapidly hydrolyzing the imidoester into inactive, insoluble byproducts.
Phase 3: Crosslinking Reaction
-
Action: Weigh out DTBP to achieve a 10-fold to 30-fold molar excess relative to your protein concentration. Add the dry powder directly to the protein solution (or dissolve in a minimal volume of water immediately before addition) 3[3]. Incubate at room temperature for 30–60 minutes.
-
Self-Validation (Critical): Immediately after mixing, spot 1 µL of the reaction onto pH indicator paper. If the pH has dropped below 7.5, your buffer capacity was insufficient. The reaction will fail, and precipitation is imminent.
Phase 4: Quenching and Cleavage Validation
-
Action: Quench the reaction by adding Tris or glycine to a final concentration of 20–50 mM and incubate for 15 minutes 3[3].
-
Self-Validation: Run the sample on an SDS-PAGE gel with two parallel lanes: one Non-Reduced (no DTT/BME) and one Reduced (boiled with 50 mM DTT). A successful reaction will show a high-molecular-weight complex in the non-reduced lane that collapses back to the monomeric molecular weight in the reduced lane.
Part 4: Quantitative Data Presentation
Table 1: Buffer Compatibility & Troubleshooting Matrix
| Buffer Type | Compatibility | Risk of Precipitation/Failure | Mechanistic Reason |
| 0.2 M Triethanolamine (pH 8.5) | Optimal | Low | High buffering capacity neutralizes HCl from DTBP. |
| 0.2 M HEPES (pH 8.0) | Good | Low | Non-amine buffer with adequate capacity. |
| 10 mM PBS (pH 7.4) | Poor | High | Insufficient capacity; pH drops, causing protein isoelectric precipitation. |
| 0.1 M Tris-HCl (pH 8.0) | Incompatible | High (Failure) | Primary amines in Tris outcompete target proteins for DTBP. |
Table 2: Imidoester Hydrolysis vs. Amidine Formation
| pH Level | Dominant Pathway | Reaction Efficiency | Physical State Risk |
| pH < 7.0 | Hydrolysis | Near 0% | High risk of target protein precipitation (pI crash). |
| pH 8.0 - 9.0 | Amidine Formation | Optimal | Stable solution if buffer capacity is maintained. |
| pH > 10.0 | Rapid Hydrolysis | Low | Reagent degrades before crosslinking completes. |
Part 5: Visual Workflows
Fig 1. Competing pathways of DTBP: Amidine bond formation vs. hydrolysis and precipitation.
Fig 2. Decision tree for diagnosing DTBP precipitation and crosslinking failure in buffers.
References
- Imidoester Crosslinkers: DMA, DMP, DMS, DTBP | Thermo Fisher Scientific URL
- Crosslinking Technology | Thermo Fisher Scientific URL
- Thermo Scientific DTBP (Wang and Richard's Reagent)
- Homobifunctional Imidoester Cross-linkers | Interchim URL
Sources
Mechanistic Insight: The Race Between Amidation and Hydrolysis
Technical Support Center: Optimizing DTBP Crosslinking & Preventing Hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low crosslinking efficiencies when using DTBP (Dimethyl 3,3'-dithiobispropionimidate). DTBP is a highly effective, membrane-permeable, and thiol-cleavable homobifunctional imidoester crosslinker[1]. However, its reactive imidoester groups are highly susceptible to hydrolysis in aqueous solutions.
This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you outcompete hydrolysis and maximize your amidine bond formation.
To successfully use DTBP, you must understand the causality of its reaction kinetics. Imidoesters react with primary amines (such as the ε-amines of lysine residues) to form stable, positively charged amidine bonds. However, water molecules constantly compete for the imidoester carbon, leading to irreversible hydrolysis[2].
Unlike NHS esters (which hydrolyze faster at high pH), imidoesters exhibit a unique pH dependency: as the pH becomes more alkaline (up to pH 10), both their half-life and their reactivity with amines increase [3]. Therefore, performing the reaction at physiological pH (7.4) heavily favors hydrolysis, whereas shifting the pH to 8.5–10.0 favors successful crosslinking.
Figure 1: Competing pathways of DTBP imidoester reaction: Amidine formation vs. Hydrolysis.
Troubleshooting Guides & FAQs
Q1: My DTBP crosslinking efficiency is nearly zero in standard PBS. What went wrong? A: Standard Phosphate-Buffered Saline (PBS) typically has a pH of 7.2 to 7.4. At this near-neutral pH, the primary amines on your target proteins are predominantly protonated (ammonium ions), making them poor nucleophiles. Simultaneously, the imidoester groups on DTBP undergo rapid hydrolysis[3]. To fix this, exchange your protein into a buffer with a pH of 8.5 to 9.0 (e.g., Sodium Borate) before adding DTBP.
Q2: How should I prepare and store my DTBP stock solution to prevent premature hydrolysis? A: Never store DTBP in aqueous solutions. The reagent begins hydrolyzing the moment it touches water. You must dissolve the lyophilized DTBP powder in a dry, amine-free organic solvent (like DMSO or DMF) or pure, sterile water immediately (within 1-2 minutes) before adding it to your protein sample[3]. Discard any unused reconstituted DTBP; it cannot be saved for future experiments.
Q3: Does protein concentration affect the rate of hydrolysis? A: Yes, significantly. The crosslinking reaction is a second-order process dependent on both DTBP and protein amine concentrations, whereas hydrolysis is a pseudo-first-order process dependent only on DTBP (since water is in vast excess). To drive the kinetics toward crosslinking, keep your protein concentration above 10 µM (ideally 50–100 µM) [4]. Dilute protein solutions will almost always result in excessive crosslinker hydrolysis.
Q4: I used Tris buffer at pH 8.5, but I still see no crosslinking. Why? A: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. Even at the correct pH, the massive molar excess of Tris molecules in the buffer will outcompete your target protein for the DTBP reactive sites, effectively quenching the crosslinker before it can reach your protein[3]. You must use amine-free buffers (e.g., Borate, Carbonate, or HEPES).
Quantitative Data: Buffer Compatibility & Reaction Efficiency
Use the following table to select the optimal environment for your DTBP crosslinking experiment.
| Buffer Condition | pH Level | Imidoester Half-Life | Crosslinking Efficiency | Recommendation |
| Phosphate Buffer (PBS) | 7.2 - 7.4 | Very Short | Low (Hydrolysis dominates) | Not Recommended |
| HEPES / TEA | 8.0 | Moderate | Moderate | Acceptable |
| Sodium Borate | 8.5 - 9.0 | Long | High | Recommended |
| Sodium Carbonate | 9.5 - 10.0 | Longest | Very High | Highly Recommended |
| Tris-HCl / Glycine | 8.0 - 9.0 | N/A (Competes) | Zero (Quenches reaction) | Avoid (Use only for quenching) |
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. By including a quenching step and leveraging DTBP's cleavable disulfide bond, you can run parallel SDS-PAGE lanes (reduced vs. non-reduced) to definitively prove that your high-molecular-weight bands are the result of specific amidine crosslinking, rather than non-specific aggregation.
Step 1: Protein Preparation & Buffer Exchange
-
Dialyze or use a desalting column to exchange your protein sample into 0.1 M Sodium Borate buffer, pH 8.5.
-
Ensure the final protein concentration is between 1 mg/mL and 5 mg/mL (>10 µM)[4].
Step 2: Reagent Reconstitution (Time-Sensitive)
-
Equilibrate the vial of DTBP to room temperature before opening to prevent moisture condensation.
-
Dissolve DTBP in pure water or dry DMSO to a concentration of 50 mM. Proceed to Step 3 within 1 minute.
Step 3: Crosslinking Reaction
-
Add the DTBP stock to your protein solution to achieve a 10- to 50-fold molar excess of crosslinker.
-
Incubate the reaction mixture at room temperature for 30 to 60 minutes.
Step 4: Quenching (Stopping the Reaction)
-
Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature. The primary amines in Tris will consume any remaining unhydrolyzed DTBP, preventing post-experiment artifacts[3].
Step 5: Validation & Cleavage
-
Run the sample on a non-reducing SDS-PAGE gel to observe the crosslinked complexes.
-
Self-Validation: Treat a parallel aliquot with 50 mM DTT or TCEP at 37°C for 30 minutes. The internal disulfide bond of DTBP will cleave, and the protein should revert to its monomeric molecular weight on the gel[2].
Figure 2: Optimized step-by-step workflow for DTBP crosslinking and validation.
References
-
Koram Biotech. Cross-Linking Reagents: Handbook and Selection Guide. Retrieved from: [Link]
-
Soft Matter (RSC Publishing). Enhanced stability of complex coacervate core micelles following different core-crosslinking strategies. DOI: 10.1039/D2SM00088A. Retrieved from:[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Enhanced stability of complex coacervate core micelles following different core-crosslinking strategies - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00088A [pubs.rsc.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. korambiotech.com [korambiotech.com]
Technical Support Center: DTBP Remediation & Analysis
Topic: Removing non-reacted Di-tert-butyl peroxide (DTBP) before downstream analysis. Audience: Researchers, Process Chemists, and Polymer Scientists.[1] Safety Warning: Organic peroxides are potentially explosive.[2][3] DTBP is highly flammable (Flash Point: 18°C).[2][4][5] Never distill to dryness. Always work behind a blast shield.
Core Directive: The "Stable Peroxide" Paradox
The Problem: You are likely reading this because standard peroxide test strips are giving you ambiguous results, or you are seeing "ghost peaks" in your GC-MS data.
The Science: Di-tert-butyl peroxide (DTBP) is a dialkyl peroxide , structurally distinct from the more common (and reactive) hydroperoxides (ROOH).[1]
-
Stability: The bulky tert-butyl groups shield the oxygen-oxygen bond, making DTBP one of the most thermally stable organic peroxides (homolysis onset >100°C).[6]
-
The Trap: Because it is stable, standard mild quenching agents (like 10% sodium metabisulfite) are often ineffective at room temperature. They wash away hydroperoxides but leave DTBP behind, creating a false sense of security before you heat the sample in a vacuum oven or GC injector.
This guide prioritizes physical removal over chemical quenching for product isolation, as chemical destruction of DTBP requires conditions often too harsh for sensitive analytes.
Decision Matrix: Selecting a Removal Strategy
Use this logic flow to determine the safest and most effective removal method for your specific matrix.
Figure 1: Decision matrix for selecting the appropriate DTBP removal protocol based on product properties.
Physical Removal Protocols (Recommended)
Method A: High-Vacuum Stripping (For Non-Volatile Oils)
Best for: Reaction mixtures where the product has a boiling point >200°C.[1]
The Mechanism: DTBP has a boiling point of 111°C at atmospheric pressure. Under high vacuum, it becomes volatile enough to remove without triggering thermal decomposition.
Protocol:
-
Equipment: Rotary evaporator with a high-quality vacuum pump (membrane or oil pump protected by a cold trap).
-
Bath Temperature: Set to 40–45°C . Do not exceed 50°C to avoid accelerating peroxide decomposition.
-
Pressure: Gradually lower pressure to < 5 mbar (preferably 1–2 mbar).
-
Duration: Hold at max vacuum for 30–60 minutes.
-
Safety Check: Do not distill to dryness. If you are removing a solvent (like chlorobenzene) and DTBP, stop while a small amount of liquid remains, or add a high-boiling chaser (like mineral oil) if the product is solid, to prevent concentrating the peroxide to explosive levels.[1]
Method B: Reprecipitation (For Polymers)
Best for: Polyolefins, polystyrenes, and grafted polymers.[1]
The Mechanism: DTBP is soluble in most organic solvents (toluene, DCM) but remains soluble in alcohols (methanol/ethanol) where most polymers precipitate.
Protocol:
-
Dissolution: Dissolve the crude polymer in a minimal amount of good solvent (e.g., Toluene or DCM).
-
Precipitation: Dropwise add the polymer solution into a 10x excess volume of cold Methanol (MeOH) or Acetone under vigorous stirring.
-
Filtration: Filter the solid polymer. The DTBP remains in the filtrate (liquid phase).
-
Wash: Wash the filter cake twice with fresh MeOH.
-
Repeat: For analytical purity (removal >99.9%), perform this cycle twice.
Chemical Quenching (The "Nuclear" Option)
Why "Nuclear"? Unlike hydroperoxides, DTBP is resistant to mild reduction. To chemically destroy it, you must use conditions that might also destroy your product. Use this only for waste treatment or extremely stable products.
| Reagent | Effectiveness on DTBP | Risk to Product | Notes |
| 10% Na₂S₂O₅ (Metabisulfite) | Low / Ineffective | Low | Good for ROOH, useless for DTBP.[1] |
| NaI in Glacial Acetic Acid | High | High | Requires heating to 90°C. |
| Ti(III) Chloride | Medium | High | Strong reducing agent, acidic. |
Waste Destruction Protocol (NaI Method):
-
Dissolve the waste containing DTBP in Glacial Acetic Acid.
-
Add excess Sodium Iodide (NaI) and a catalytic amount of concentrated HCl.
-
Heat to 90°C for 5 hours . The solution will turn dark brown (iodine liberation).
-
Neutralize with sodium thiosulfate before disposal.
Analytical Troubleshooting: The "Ghost Peak"
Symptom: You injected a sample believed to be pure, but your GC-MS shows a large peak for Acetone and potentially ethane/methane, even though you didn't use acetone.
Root Cause: Thermal Decomposition in the Injector. DTBP is thermally stable up to ~110°C, but GC injectors typically run at 250°C+. Inside the injector, residual DTBP instantly fragments.
Figure 2: Thermal decomposition pathway of DTBP in a GC injector port.[1]
Solution:
-
Lower Injector Temp: If your analytes permit, lower the GC inlet temperature to 110°C .
-
Cold On-Column Injection: Inject directly onto the column at low temp, then ramp the oven. This prevents flash decomposition in the liner.
-
Switch to LC-MS: Liquid Chromatography operates at near-ambient temperatures, preserving the DTBP molecule so it can be quantified as itself (m/z 146 or adducts) rather than its breakdown products.
References
-
Safety & Properties: PubChem. Di-tert-butyl peroxide (Compound).[1][2][4][5][6][7][8][9] National Library of Medicine. [Link]
-
Chemical Handling: Organic Chemistry Portal. Di-tert-butyl peroxide (DTBP) as Radical Initiator. [Link][1][4]
-
Peroxide Management: University of California, Berkeley (EH&S). Management of Peroxide-Forming Organic Solvents. [Link]
-
Thermal Decomposition: Hiromu, M., et al. "Thermal Decomposition of Di-tert-butyl Peroxide."[1] Review of Physical Chemistry of Japan, Vol 38, 1968. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. echemi.com [echemi.com]
- 3. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 4. Di-tert-butyl peroxide | 110-05-4 [chemicalbook.com]
- 5. Di-tert-Butyl Peroxide (DTBP): A Comprehensive Guide to... [perodox.com]
- 6. atamankimya.com [atamankimya.com]
- 7. [Determination of decomposition products of di-t-butyl peroxide by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Di-tert-butyl peroxide (DTBP) [organic-chemistry.org]
Technical Support Center: Optimizing Di-tert-butyl Peroxide (DTBP) Solubility
Topic: Improving DTBP Solubility in Physiological Buffers for Oxidative Stress Models Audience: Researchers, Scientists, and Drug Development Professionals
⚠️ Critical Disambiguation: Know Your "DTBP"
Before proceeding, confirm which "DTBP" you are using. This guide focuses on Compound A , which presents significant solubility challenges in aqueous buffers.
| Feature | Compound A (Focus of this Guide) | Compound B |
| Full Name | Di-tert-butyl peroxide | Dimethyl 3,3'-dithiobispropionimidate |
| Primary Use | Oxidative Stress Inducer (ROS generation) | Protein Crosslinker (Homobifunctional) |
| State | Liquid (Oil) | Solid (Powder) |
| Solubility | Hydrophobic (Insoluble in water) | Hydrophilic (Soluble in water) |
If you are using Compound B (the crosslinker) and it is not dissolving, your reagent has likely hydrolyzed or polymerized due to moisture exposure. Discard and purchase fresh stock.
Part 1: The Solubility Challenge
Q: Why does DTBP "crash out" or form oil droplets in my culture media?
The Mechanism: Di-tert-butyl peroxide is a non-polar organic peroxide with a high partition coefficient (LogP approx. 3.0). Physiological buffers (PBS, DMEM, RPMI) are highly polar aqueous environments. When you add pure DTBP or a high-concentration stock directly to media, the hydrophobic effect drives the DTBP molecules to aggregate, forming visible oil droplets or a cloudy suspension.
The Consequence:
-
Heterogeneous Dosing: Cells near droplets receive toxic doses; others receive nothing.
-
Volatilization: DTBP has significant vapor pressure. In an open 37°C incubator, undissolved surface droplets evaporate rapidly, altering the effective concentration.
-
Plasticware Adsorption: Hydrophobic DTBP binds to polystyrene plates, reducing bioavailability.
Part 2: Vehicle Selection & Preparation
To introduce DTBP into an aqueous environment, you must use a miscible organic co-solvent (vehicle).
Vehicle Comparison Table
| Vehicle | Max Final Concentration (v/v) | Pros | Cons |
| DMSO (Dimethyl sulfoxide) | < 0.1% (Ideal)< 0.5% (Max) | Excellent solubilizing power; penetrates cell membranes efficiently. | DMSO itself can act as a hydroxyl radical scavenger, potentially dampening the oxidative stress you are trying to induce [1]. |
| Ethanol (Absolute) | < 0.5% | Less interference with ROS assays than DMSO; biologically metabolized. | High volatility; can induce independent membrane stress if concentration is too high. |
| Methanol | < 0.5% | Good solubility. | Higher cytotoxicity profile than Ethanol in some cell lines (e.g., HepG2).[1][2] |
Recommendation: Use DMSO for stability, but strictly limit the final concentration to 0.1% to minimize radical scavenging interference.
Part 3: Step-by-Step Solubilization Protocols
Protocol A: The "Solvent Spike" Method (Standard)
Best for: Short-term assays ( < 24 hours) where rapid ROS induction is required.
-
Prepare Stock: Dissolve pure liquid DTBP in 100% DMSO to create a 1000x Stock Solution .
-
Example: To achieve 100 µM final concentration, prepare a 100 mM stock in DMSO.
-
-
Pre-warm Media: Warm your culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media accelerates precipitation.
-
Rapid Dispersion:
-
Place the culture tube with media on a vortex mixer set to low speed.
-
Slowly pipette the DMSO-DTBP stock into the center of the vortexing media.
-
Critical: Do not touch the side walls with the tip.
-
-
Immediate Use: Apply to cells immediately. Do not store diluted media.
Protocol B: The BSA-Stabilized Delivery (Advanced)
Best for: Sensitive cell lines or long-term incubations. Albumin acts as a carrier, binding the hydrophobic peroxide and preventing aggregation, mimicking physiological transport.
Figure 1: BSA-Complexation Workflow. By pre-incubating DTBP with Bovine Serum Albumin (BSA), the hydrophobic molecule binds to albumin's fatty acid binding sites, preventing precipitation in the final aqueous media.
Part 4: Troubleshooting & FAQs
Q: My media turns cloudy immediately after adding DTBP. What happened? A: You likely exceeded the solubility limit of the vehicle-media mixture.
-
Fix 1: Reduce the final concentration. DTBP is often used at 50–200 µM. If you are trying to reach mM levels, you will face physical solubility limits.
-
Fix 2: Ensure you are "spiking" into a large volume of media under agitation (vortexing), rather than adding media to the droplet of DTBP.
Q: I see no toxicity/ROS signal, even at high concentrations. Is the drug working? A: This is often a Volatility issue, not a solubility one.
-
Root Cause: DTBP is volatile. If you incubate in a standard plate at 37°C for 24 hours, much of the compound may evaporate.
-
Fix: Seal your plates with parafilm or use a specialized plate sealer during incubation to maintain the vapor pressure equilibrium [2].
Q: Can I make a master mix of DTBP in media? A: No. Because DTBP is hydrophobic, it will adsorb to the plastic walls of your reservoir trough or pipette tips if left in aqueous media for too long. Always prepare fresh and add to cells within 15 minutes.
Part 5: Decision Logic for Experimental Design
Use this logic flow to determine the safest way to introduce DTBP to your specific assay.
Figure 2: Vehicle and Protocol Selection Logic. Choose your vehicle based on whether DMSO's radical scavenging properties will interfere with your specific readout.
References
-
Sanmartín-Suárez, C., et al. (2011). "Antioxidant properties of dimethyl sulfoxide and its interference with the assay of other antioxidants." Free Radical Research, 45(2), 161-171.
-
Slamenova, D., et al. (2013). "Cytotoxic and genotoxic effects of di-tert-butyl peroxide on mammalian cells in vitro." Toxicology in Vitro, 27(6), 1602-1610.
-
Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal, 28(3), 1317-1330.
Sources
Technical Support Center: DTBP Interference in Western Blot Analysis
Topic: Troubleshooting DTBP (Dimethyl 3,3'-dithiobispropionimidate) Interference Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Cleavable" Trap
DTBP is a powerful tool for mapping protein-protein interactions (PPIs) because it is membrane-permeable and cleavable . However, a common misconception leads to failed Western blots: "Cleavable" does not mean "Reversible to Native State."
When you cleave DTBP with reducing agents (DTT/
This guide addresses the three specific failure modes caused by DTBP:
-
Incomplete Cleavage (Bands at wrong MW).
-
Epitope Masking (Loss of signal despite cleavage).
-
Aggregation/Smearing (The "High-MW Smear").
Part 1: Troubleshooting Modules
Module A: The Missing Band (Incomplete Cleavage)
Symptom: Your target protein band disappears, or a new, unexpected high-molecular-weight band appears. Diagnosis: The disulfide bond in the DTBP spacer arm has not been reduced. The protein is still crosslinked to its partner.
Q: I added DTT to my sample buffer. Why is it not cleaving? A: DTBP cleavage requires robust reduction. Standard "1x" loading buffers often contain oxidized (old) reducing agents.
-
The Fix: You must add fresh DTT (50-100 mM final concentration) or
-ME (5% v/v) immediately before boiling. -
The Check: Run a control lane with non-crosslinked lysate treated exactly the same way. If the control works but the crosslinked sample doesn't, the issue is likely epitope masking (see Module C), not cleavage.
Module B: The "Ghost" Band (Epitope Masking)
Symptom: The crosslink is definitely cleaved (verified by MW), but the Western blot signal is weak or non-existent compared to the input control. Diagnosis: Lysine Modification. DTBP is an imidoester; it reacts with primary amines (Lysines). Even after cleavage, a thiol-propionimidate group remains covalently attached to the Lysine.
Q: Why does my antibody fail if the protein is separated? A: If your monoclonal antibody's epitope contains a Lysine residue that reacts with DTBP, the antibody can no longer bind. The "stump" blocks the binding pocket.
-
The Fix:
-
Switch to Polyclonal Antibodies: They bind multiple epitopes, increasing the statistical probability that some epitopes remain unmodified.
-
Use a Different Monoclonal: Try an antibody raised against a different domain (e.g., C-term vs. N-term).
-
Module C: The High-MW Smear (Aggregation)
Symptom: A dark smear at the very top of the gel or in the well; no distinct bands. Diagnosis: Over-crosslinking. You have created massive, insoluble protein aggregates that cannot enter the resolving gel.
Q: How do I stop the reaction? A: The reaction must be chemically quenched before cell lysis or boiling. Boiling unquenched DTBP accelerates non-specific crosslinking in the hot SDS buffer.
-
The Fix: Quench with Tris-HCl (pH 8.0) or Glycine to a final concentration of 20-50 mM. Incubate for 15 minutes at RT before lysis.
Part 2: Data & Decision Logic
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Band shift (Higher MW) | Incomplete Cleavage | Use fresh DTT (100mM) or |
| Band stuck in well/Smear | Over-crosslinking | Titrate DTBP down (try 0.5mM - 2mM); Quench before lysis. |
| No Signal (Correct MW) | Epitope Masking | Switch to Polyclonal Ab; Verify Ab does not target Lys-rich region. |
| No Signal (Input Control) | General Western Failure | Check transfer efficiency; Ab concentration; ECL substrate. |
| Yellow Sample Buffer | Acidic pH (Hydrolysis) | Add Tris (pH 8.8) until blue. DTBP hydrolysis creates acid. |
Logic Flow: Diagnosing the Failure
Figure 1: Decision tree for isolating the root cause of Western Blot failure in DTBP experiments.
Part 3: Optimized Workflow (Self-Validating System)
This protocol integrates checkpoints to validate the chemistry at each stage.
Step 1: The Crosslinking Reaction[1]
-
Reagent: Prepare DTBP immediately before use. It hydrolyzes in moisture.
-
Buffer: PBS (pH 7.4) or HEPES. Avoid Tris/Glycine during this step (they contain amines).
-
Titration: Use 0.5 mM, 1 mM, and 2 mM DTBP. Incubate 30 min at Room Temp (RT) or 2 hours on ice.
Step 2: The Quench (CRITICAL)
-
Action: Add 1M Tris-HCl (pH 7.5 or 8.0) to a final concentration of 20-50 mM .
-
Time: Incubate 15 mins at RT.
-
Why: This saturates unreacted DTBP, preventing it from crosslinking your lysate during the boiling step.
Step 3: Lysis & Reduction
-
Lysis: Standard RIPA or NP-40 buffer.
-
Reduction: Add 5x SDS Sample Buffer.
-
Validation Step: Ensure the sample buffer contains 100 mM DTT or 5%
-ME (final concentration). -
Boil: 95°C for 5-10 minutes.
-
Step 4: The "Stump" Visualization
The chemical change that persists after cleavage is shown below. This explains why monoclonal antibodies fail.
Figure 2: Mechanism of DTBP reaction and cleavage. Note that the final protein is NOT native; it retains a thiol-modified linker arm.
References
Technical Support Center: Optimizing DTBP ChIP Assays
Welcome to the technical support center for Chromatin Immunoprecipitation (ChIP) assays utilizing the bifunctional crosslinker Dithiobis(succinimidyl propionate) (DTBP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating high background, a common challenge in ChIP protocols.
Frequently Asked Questions (FAQs)
Q1: What is DTBP and why is it used in conjunction with formaldehyde in a ChIP assay?
DTBP is a protein-protein crosslinking agent with a longer spacer arm than the more commonly used formaldehyde.[1] Formaldehyde is a zero-length crosslinker, ideal for capturing direct protein-DNA interactions.[2] However, many DNA-binding proteins are part of larger multi-subunit complexes where not all proteins directly contact the DNA.[3] DTBP is used in a "dual" or "bifunctional" crosslinking strategy to first stabilize these protein-protein interactions within the complex.[4] A subsequent, shorter crosslinking step with formaldehyde then efficiently captures the entire complex on the DNA.[1][3] This approach can significantly improve the signal for proteins that are indirectly associated with DNA.[4]
Q2: What are the primary sources of high background noise in a ChIP assay?
High background in ChIP can originate from several stages of the protocol. The most common culprits include:
-
Non-specific antibody binding: The primary antibody may bind to off-target proteins, or the antibody/bead complex may non-specifically adsorb other cellular components.[5][6]
-
Inefficient washing: Failure to adequately wash the immunoprecipitated complexes can leave behind non-specifically bound chromatin fragments.[7]
-
Improper chromatin shearing: Chromatin that is either under- or over-sonicated can lead to issues. Large fragments increase the chance of pulling down irrelevant DNA, while over-sonication can damage epitopes.[5][8]
-
Excessive antibody or chromatin: Using too much antibody or starting material can saturate the system and lead to increased non-specific binding.[5][9][10]
-
Contaminated reagents: Buffers or beads that are old or contaminated can be a source of background.[5][9][11]
Q3: How do I know if my background is too high?
The key is to evaluate your negative controls. A "no-antibody" control (mock IP) or an isotype control (using a non-specific IgG from the same host species as your primary antibody) should yield a very low signal in your final analysis (e.g., qPCR or sequencing).[2][5] If these controls show significant signal at your target loci, it indicates a problem with non-specific binding that needs to be addressed.
Troubleshooting Guide: High Background
This section provides a problem-and-solution framework for specific issues related to high background in your DTBP ChIP experiments.
Problem 1: High signal in my no-antibody or isotype IgG negative control.
This is a classic sign of non-specific binding of chromatin to the beads or other surfaces.
-
Underlying Cause A: Insufficient Blocking/Pre-clearing. The protein A/G beads used for immunoprecipitation have an inherent capacity to bind proteins and DNA non-specifically.[12]
-
Solution: Implement a Pre-clearing Step. Before adding your specific antibody, incubate your sheared chromatin lysate with protein A/G beads alone for at least one hour at 4°C.[9][11][13][14] This step captures proteins and chromatin fragments that would non-specifically bind to the beads. Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the immunoprecipitation step.[13][14]
-
-
Underlying Cause B: Inadequate Washing. The wash steps are critical for removing molecules that are not specifically bound to the antibody-target complex.[7]
-
Solution: Optimize Your Wash Buffers and Procedure. A series of washes with increasing stringency is often necessary.[7] This typically involves buffers with varying salt concentrations (e.g., low salt, high salt) and detergents.[7][15] A common stringent wash buffer includes Lithium Chloride (LiCl), which is effective at disrupting non-specific interactions.[16] Ensure you are performing a sufficient number of washes for an adequate duration.[5][7]
-
Problem 2: High background across the genome, not just at specific loci.
This often points to issues with the core components of the assay: the chromatin preparation or the antibody itself.
-
Underlying Cause A: Suboptimal Chromatin Fragmentation. If chromatin fragments are too large (e.g., >1000 bp), a single immunoprecipitation event can pull down a large, non-specific region of DNA, increasing background.[5]
-
Solution: Optimize Sonication or Enzymatic Digestion. The ideal fragment size for ChIP is between 200-1000 bp.[5][8][11] You must empirically determine the optimal shearing conditions for your specific cell type and crosslinking conditions.[5][8] Perform a time course of sonication and analyze the resulting DNA fragment sizes on an agarose gel.[17] Remember that dual-crosslinked chromatin can be more resistant to shearing, so you may need to adjust your parameters accordingly.
-
-
Underlying Cause B: Excessive Antibody Concentration. Using too much antibody increases the likelihood of low-affinity, non-specific binding.[9]
-
Solution: Titrate Your Antibody. Perform a pilot experiment using a range of antibody concentrations (e.g., 1-10 µg per IP) to determine the optimal amount that maximizes specific signal while minimizing background.[11][18] A good antibody will have a high affinity for its target, allowing you to use less and thereby reduce non-specific interactions.[19]
-
-
Underlying Cause C: Poor Antibody Specificity. The antibody may be cross-reacting with other proteins.
-
Solution: Rigorously Validate Your Antibody. Not all antibodies that work in applications like Western blotting will perform well in ChIP, where the protein is in its native, crosslinked state.[2][7] Ideally, use a "ChIP-grade" or "ChIP-validated" antibody.[18] If this is not possible, validate it yourself. A key validation experiment is to perform ChIP in cells where the target protein has been knocked down or knocked out; the specific signal should be significantly reduced or absent.[20]
-
Key Experimental Workflows & Diagrams
Diagram 1: Troubleshooting High Background
This decision tree illustrates a logical workflow for diagnosing the source of high background in a ChIP experiment.
Caption: A logical decision tree for troubleshooting high background.
Diagram 2: DTBP Dual Crosslinking Workflow
This diagram outlines the sequential steps of the dual crosslinking process, a critical stage for capturing protein complexes.
Caption: Sequential workflow for DTBP and formaldehyde dual crosslinking.
Optimized Protocols & Data Tables
Protocol: Pre-clearing Chromatin to Reduce Non-specific Binding
This protocol should be performed after chromatin shearing and before the addition of the primary antibody.
-
For each immunoprecipitation (IP) reaction, determine the amount of sheared chromatin needed (e.g., 25 µg).
-
For each IP, add 20 µL of a 50% slurry of Protein A/G magnetic beads to a new microfuge tube.
-
Place the tubes on a magnetic rack to capture the beads, and carefully remove the storage buffer.
-
Wash the beads by adding 1 mL of ice-cold ChIP Dilution Buffer, vortexing briefly, recapturing the beads on the magnetic rack, and removing the supernatant. Repeat this wash step for a total of two washes.
-
After the final wash, resuspend the beads in 100 µL of ChIP Dilution Buffer.
-
To your sheared chromatin, add the washed Protein A/G beads.
-
Incubate the chromatin-bead mixture for 1-2 hours at 4°C with gentle rotation. This step allows non-specific chromatin to bind to the beads.[13]
-
After incubation, place the tubes on a magnetic rack to pellet the beads.
-
Carefully collect the supernatant, which is now your pre-cleared chromatin , and transfer it to a new, clean tube. Be careful not to transfer any beads.
-
Discard the beads. The pre-cleared chromatin is now ready for immunoprecipitation with your specific antibody.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution | Key Control |
| High signal in IgG/Mock IP | Non-specific binding to beads | Add a pre-clearing step before IP.[5][8][9] | Bead-only control |
| Incomplete/inefficient washing | Increase the number of washes; use buffers with higher stringency (e.g., higher salt, LiCl).[7] | Compare wash buffer recipes | |
| High signal across all regions | Chromatin fragments are too large | Optimize sonication to achieve a fragment size range of 200-1000 bp.[5][9] | Agarose gel of sheared DNA |
| Too much antibody used | Titrate the antibody to find the lowest concentration that gives a robust specific signal.[5][9] | Antibody titration curve | |
| Poor antibody specificity | Use a ChIP-validated antibody; validate via knockdown/knockout experiments.[18][20] | ChIP in knockdown cells | |
| Too much chromatin input | Reduce the amount of starting chromatin per IP (typically 10-25 µg is sufficient).[11] | Chromatin titration |
Table 2: Common ChIP Wash Buffer Compositions
The following are representative recipes. Optimization may be required. Always add freshly prepared protease inhibitors before use.
| Buffer Name | Key Components | Purpose |
| Low Salt Wash Buffer | 150 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl | Removes loosely bound, non-specific proteins and chromatin. |
| High Salt Wash Buffer | 500 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl | Disrupts ionic interactions to remove more tightly, but still non-specifically, bound contaminants.[11] |
| LiCl Wash Buffer | 250 mM LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl | A stringent wash using lithium chloride to effectively remove remaining non-specific interactions.[16] |
| TE Buffer | 10 mM Tris-HCl, 1 mM EDTA | A final, gentle wash to remove residual salts and detergents before elution. |
References
-
Creative Biolabs. (n.d.). Troubleshooting of Chromatin Immunoprecipitation (ChIP). Creative Biolabs Antibody. Retrieved from [Link]
-
Antibodies.com. (2024, June 4). Chromatin Immunoprecipitation (ChIP) Troubleshooting. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Chromatin Immunoprecipitation Protocol & Troubleshooting. Retrieved from [Link]
-
Assay-Protocol.com. (n.d.). Chromatin immunoprecipitation,ChIP. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). ChIP Troubleshooting Guide. Retrieved from [Link]
-
EpiGentek. (2014, June 26). Quick Tips for Validating Antibodies for Chromatin Immunoprecipitation (ChIP). Retrieved from [Link]
-
Rockland Immunochemicals, Inc. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol. Retrieved from [Link]
-
BioForum. (2010, January 21). Dual cross-linking thoughts - Agents to help analyse proteins indirectly bound to DNA. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Chromatin Immunoprecipitation (ChIP). Retrieved from [Link]
-
Nowak, S. J., et al. (2018, May 21). In Vivo Dual Cross-Linking for Identification of Indirect DNA-Associated Proteins by Chromatin Immunoprecipitation. Taylor & Francis Online. Retrieved from [Link]
-
Covaris, Inc. (n.d.). Optimizing a Dual Fixation Protocol to Study Protein Complexes Binding to Chromatin in vivo. Retrieved from [Link]
-
STAR Protocols. (n.d.). Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells. PMC. Retrieved from [Link]
-
Rockland Immunochemicals, Inc. (n.d.). Bifunctional Cross-Linking Protocol. Retrieved from [Link]
-
Aboulaich, N. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol from Tissue. Bio-protocol. Retrieved from [Link]
-
Antibodies.com. (2024, June 4). Chromatin Immunoprecipitation (ChIP): The Complete Guide. Retrieved from [Link]
-
Egelhofer, T. A., et al. (2015, July 13). A ChIP on the shoulder? Chromatin immunoprecipitation and validation strategies for ChIP antibodies. PMC. Retrieved from [Link]
-
Quanterix. (2021, December 21). The Importance of Antibody Validation. Retrieved from [Link]
-
EpiGenie. (2013, February 11). ChIP Grade and ChIP Seq Antibody Guide. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. technosaurus.co.jp [technosaurus.co.jp]
- 4. Bifunctional Cross-Linking Protocol | Rockland [rockland.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. クロマチン免疫沈降法(ChIP) [sigmaaldrich.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 13. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Simple ChIP Assay Protocol (Agarose Beads) | Cell Signaling Technology [cellsignal.com]
- 16. Chromatin Immunoprecipitation (ChIP) protocol [assay-protocol.com]
- 17. 7 Tech Tips For Successful ChIP Experiments | Proteintech Group [ptglab.com]
- 18. whatisepigenetics.com [whatisepigenetics.com]
- 19. epigenie.com [epigenie.com]
- 20. A ChIP on the shoulder? Chromatin immunoprecipitation and validation strategies for ChIP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating DTBP crosslinking with SDS-PAGE
As a Senior Application Scientist, validating protein-protein interactions requires more than just mixing reagents; it demands a rigorous, self-validating experimental design. When investigating transient or weak protein complexes, chemical crosslinking is an indispensable tool. Among the arsenal of crosslinkers, DTBP (Dimethyl 3,3'-dithiobispropionimidate) , also known as Wang and Richard's Reagent, stands out due to its unique combination of imidoester chemistry and a cleavable disulfide spacer[1].
This guide provides an in-depth mechanistic comparison of DTBP against other common crosslinkers and outlines a self-validating SDS-PAGE methodology to ensure absolute confidence in your interactome data.
Mechanistic Overview: Why Choose DTBP?
To design a robust crosslinking experiment, one must understand the causality behind the reagent's chemistry. DTBP is a homobifunctional, membrane-permeable crosslinker that reacts with primary amines (lysine residues and the N-terminus)[1].
The Charge Preservation Advantage The defining feature of DTBP is its imidoester chemistry . When an imidoester reacts with a primary amine at pH 7–9, it forms an amidine bond. Crucially, this amidine bond is protonated at physiological pH, meaning the original positive charge of the lysine residue is preserved [2]. In contrast, NHS-ester crosslinkers like DSP (Lomant's Reagent) or DSS form uncharged amide bonds, neutralizing the lysine's positive charge[3]. Preserving the native isoelectric point (pI) and charge distribution of the target protein is vital for preventing crosslinking-induced precipitation and maintaining the structural integrity of the complex during downstream purification.
The Cleavability Factor
Both DTBP and DSP contain a central disulfide bond within their spacer arms[3]. This structural feature is the cornerstone of our validation strategy. By exposing the crosslinked complex to reducing agents like Dithiothreitol (DTT) or
Quantitative Comparison of Amine-Reactive Crosslinkers
| Feature | DTBP | DSP | DSS |
| Reactive Chemistry | Imidoester | NHS-Ester | NHS-Ester |
| Spacer Arm Length | 11.9 Å | 12.0 Å | 11.4 Å |
| Cleavable? | Yes (Disulfide bond) | Yes (Disulfide bond) | No (Aliphatic chain) |
| Charge Preserved? | Yes (Amidine bond) | No (Amide bond) | No (Amide bond) |
| Membrane Permeable? | Yes | Yes | Yes |
Experimental Workflow
To validate that a high-molecular-weight (MW) complex observed on a gel is a genuine protein-protein interaction and not an irreversible artifact, we employ a split-sample SDS-PAGE workflow.
DTBP Crosslinking and SDS-PAGE Validation Workflow.
Step-by-Step Methodology: A Self-Validating Protocol
This protocol is designed with built-in causality. Every step serves a specific biochemical purpose to ensure the final immunoblot provides undeniable proof of interaction.
Phase 1: In Vivo Crosslinking & Quenching
-
Prepare Fresh DTBP Stock: Weigh out DTBP and dissolve it in a non-amine buffer (e.g., PBS or 25 mM HEPES, pH 8.0) to create a 50 mM stock[4].
-
Causality: Imidoesters are highly susceptible to hydrolysis in aqueous solutions. Using a pre-mixed or old stock will result in a high concentration of inactive crosslinker, leading to false negatives.
-
-
Crosslinking Reaction: Add the DTBP stock to intact cells or protein lysates to achieve a final concentration of 1–5 mM. Incubate for 30–45 minutes at room temperature (or 2 hours at 4°C)[4].
-
Causality: The 11.9 Å spacer arm requires the interacting domains to be physically close. Temperature controls the reaction kinetics; 4°C slows the reaction but is highly effective at preserving fragile, native conformations.
-
-
Quench the Reaction: Add 1M Tris-HCl (pH 7.5) to a final concentration of 20–50 mM and incubate for 15 minutes at room temperature[4].
-
Causality: Tris contains abundant primary amines that outcompete the protein lysines for any remaining unreacted DTBP. Failing to quench will cause artifactual, non-specific crosslinking the moment cells are lysed and compartmentalized proteins are mixed.
-
Phase 2: SDS-PAGE Cleavage Validation
-
Sample Splitting: Lyse the cells (if crosslinked in vivo) and divide the clarified lysate into two equal aliquots.
-
Non-Reducing Preparation (The "Trap"): Mix Aliquot A with a non-reducing SDS sample buffer (strictly lacking DTT or
-ME). Heat gently at 60°C for 5 minutes.-
Causality: Avoiding boiling prevents heat-induced non-specific disulfide shuffling, ensuring the complex remains perfectly intact.
-
-
Reducing Preparation (The "Release"): Mix Aliquot B with a reducing SDS sample buffer containing 50–100 mM DTT (or 5%
-ME). Boil at 95°C for 5 minutes[3].-
Causality: The extreme heat and high concentration of reducing agent forcefully reduce the central disulfide bond of DTBP, cleaving the 11.9 Å spacer and dissociating the complex into its original monomers.
-
-
Electrophoresis: Run both samples in parallel lanes on a polyacrylamide gel, transfer to a PVDF membrane, and probe for your protein of interest.
Data Interpretation & Causality Troubleshooting
A successful validation relies on comparing the differential migration of the target protein across the two buffer conditions.
| Experimental Condition | DTBP Spacer Status | Expected Gel Migration | Scientific Interpretation |
| Control (No DTBP) | N/A | Monomeric MW | Establishes baseline migration of the target protein. |
| Non-Reducing (-DTT) | Intact | High MW Band / Smear | The protein is successfully trapped in a multi-protein complex. |
| Reducing (+DTT) | Cleaved | Monomeric MW | Definitive Proof: The high MW complex was specifically mediated by the reversible DTBP crosslink, ruling out irreversible aggregation. |
Troubleshooting Common Pitfalls
-
Symptom: No High MW complex is observed in the non-reducing lane.
-
Causality: Either the DTBP hydrolyzed before application, or the target lysines at the interaction interface are further apart than 11.9 Å.
-
Solution: Prepare DTBP immediately before use. If the issue persists, the interaction interface may lack accessible lysines; consider a zero-length crosslinker (EDC) or a heterobifunctional alternative.
-
-
Symptom: The High MW complex does not resolve into monomers in the reducing lane.
-
Causality: Incomplete cleavage due to insufficient reducing power, or the sample was exposed to oxygen too long, allowing disulfides to re-oxidize.
-
Solution: Ensure DTT is freshly prepared (DTT degrades in solution). Increase DTT concentration to 100 mM and ensure the sample is boiled for a full 5 minutes to denature the complex and expose buried disulfide bonds to the reducing agent[3].
-
References
- Thermo Scientific DTBP (Wang and Richard's Reagent). fishersci.com.
- Efficient Gene Transfer Using Reversibly Cross-Linked Low Molecular Weight Polyethylenimine. Bioconjugate Chemistry - ACS Publications.
- A New Method for Quantitative Immunoblotting of Endogenous α-Synuclein. PLOS One.
- ISOLATION OF INTEGRIN-BASED ADHESION COMPLEXES. PMC - NIH.
Sources
- 1. Thermo Scientific DTBP (Wang and Richard's Reagent) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Method for Quantitative Immunoblotting of Endogenous α-Synuclein | PLOS One [journals.plos.org]
- 4. ISOLATION OF INTEGRIN-BASED ADHESION COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: DTBP vs. DSS Crosslinking Efficiency
In the intricate landscape of proteomics and drug development, chemical crosslinkers are fundamental tools for deciphering protein-protein interactions and stabilizing complex molecular architectures. Among the most prevalent amine-reactive crosslinkers are Dimethyl 3,3'-dithiobispropionimidate (DTBP) and Disuccinimidyl suberate (DSS). While both are adept at forging covalent bonds between proteins, their intrinsic chemical disparities significantly influence experimental design and outcomes. This guide offers an in-depth, objective comparison of their crosslinking efficiency, bolstered by experimental data, to empower researchers in making informed decisions for their specific applications.
The core distinction between DTBP and DSS lies within their spacer arms. DTBP features a 12.0 Å spacer arm incorporating a disulfide bond, which allows for cleavage under reducing conditions.[1] Conversely, DSS possesses a stable 11.4 Å spacer arm, creating an irreversible link between target molecules.[2][3] This fundamental difference is a critical determinant in the selection of a crosslinker for a given experimental goal.
Core Mechanism of Action
Both DTBP and DSS are homobifunctional crosslinkers, meaning they have identical reactive groups at each end of their spacer arms.[4][5] These groups target primary amines (-NH2), which are readily available on the side chains of lysine residues and the N-terminus of proteins.[4][6]
-
DTBP contains imidoester reactive groups that react with primary amines at a pH range of 8-10 to form stable amidine bonds.[4]
-
DSS utilizes N-hydroxysuccinimide (NHS) esters that efficiently react with primary amines at a pH of 7-9 to create stable amide bonds.[5][7]
Comparative Analysis of Crosslinking Efficiency
The efficiency of a crosslinking reaction is a multifaceted parameter influenced by reaction kinetics, stability of the crosslinker, and the desired experimental outcome.
| Feature | DTBP (Dimethyl 3,3'-dithiobispropionimidate) | DSS (Disuccinimidyl suberate) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester |
| Target | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Spacer Arm Length | 12.0 Å[1] | 11.4 Å[3] |
| Cleavability | Yes, by reducing agents (e.g., DTT)[4] | No, forms a stable, non-cleavable bond[2][8] |
| Optimal Reaction pH | 8.0 - 10.0[4] | 7.0 - 9.0[7] |
| Solubility | Water-soluble[4] | Water-insoluble (requires organic solvent like DMSO or DMF)[2][7] |
| Key Advantage | Reversibility allows for easier identification of crosslinked peptides in mass spectrometry.[9][10] | High stability is ideal for permanently linking interacting molecules and creating stable bioconjugates.[8][9] |
| Primary Application | Protein interaction mapping via mass spectrometry.[11] | Stabilizing protein complexes for structural analysis and creating bioconjugates.[2] |
Reaction Kinetics and Stability
NHS esters, the reactive groups in DSS, generally exhibit faster reaction kinetics with primary amines compared to the imidoester groups of DTBP. However, NHS esters are also more susceptible to hydrolysis in aqueous environments, which can compete with the desired crosslinking reaction and potentially lower the yield.[6] The imidoester groups of DTBP are more resistant to hydrolysis, offering a longer half-life in solution.[1]
Experimental Design: Choosing the Right Tool for the Job
The decision between DTBP and DSS hinges on the downstream application.
-
For identifying protein-protein interactions using mass spectrometry (MS) , the cleavable nature of DTBP is a distinct advantage.[9][10] The ability to break the crosslink simplifies the analysis of complex peptide mixtures, facilitating the identification of the specific amino acids that were linked.[10]
-
For applications requiring the stabilization of protein complexes for structural studies (like cryo-EM) or for creating stable antibody-drug conjugates (ADCs) , the irreversible bond formed by DSS is preferable.[8][9][12] The permanence of the DSS crosslink ensures the integrity of the complex throughout purification and analysis.
Experimental Workflow: A Head-to-Head Comparison
The following diagram outlines a typical workflow for a protein crosslinking experiment, highlighting the key decision points.
Caption: Generalized experimental workflow for protein crosslinking.
Protocol: Comparative Crosslinking of a Model Protein
This protocol provides a framework for comparing the crosslinking efficiency of DTBP and DSS using a standard protein like Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
DTBP
-
DSS
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.5)[13]
-
Organic solvent (DMSO or DMF) for DSS[7]
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5)[14]
-
SDS-PAGE loading buffer (reducing and non-reducing)
-
SDS-PAGE gels and electrophoresis equipment
-
Protein stain (e.g., Coomassie Blue)
Procedure:
-
Protein Preparation: Prepare a solution of BSA in the amine-free buffer.[14]
-
Crosslinker Preparation: Immediately before use, prepare stock solutions of DTBP and DSS.[6][7] Dissolve DSS in DMSO or DMF.[7]
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample. A 20- to 50-fold molar excess of the crosslinker is often used for dilute protein solutions.[6][13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][7]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[7][14]
-
Sample Analysis: Analyze the crosslinked products by SDS-PAGE. For DTBP, run samples with both reducing and non-reducing loading buffer. For DSS, use non-reducing buffer.[13]
Interpreting the Results:
-
Successful crosslinking will be indicated by the appearance of higher molecular weight bands on the SDS-PAGE gel, corresponding to dimers, trimers, and larger oligomers of the protein.
-
For DTBP-treated samples, the higher molecular weight bands will disappear in the presence of a reducing agent, and the protein will revert to its monomeric form.
-
For DSS-treated samples, the crosslinks will remain intact under reducing conditions.
Logical Decision Pathway
The following diagram illustrates the decision-making process for selecting the appropriate crosslinker based on the primary research objective.
Caption: A logical flow for choosing between DTBP and DSS.
Conclusion
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 5). Enhancing Material Properties: DTBP as a Crosslinking Agent. Retrieved from [Link]
-
Interchim. (n.d.). Homobifunctional imidoester cross-linkers. Retrieved from [Link]
-
Cyanagen. (n.d.). DSS Crosslinker Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Decomposition mechanism of di-tert-butyl peroxide (DTBP). Retrieved from [Link]
-
Interchim. (n.d.). DSS and BS Crosslinkers. Retrieved from [Link]
-
Solntsev, S. K., & Tolic, N. (2021). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research, 20(3), 1642–1651. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Are the Specific Steps for DSS Protein Crosslinking? Retrieved from [Link]
-
Wikipedia. (n.d.). Disuccinimidyl suberate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DI-TERT-BUTYL PEROXIDE. Retrieved from [Link]
-
The Company of Biologists. (2019, April 8). DSS-induced damage to basement membranes is repaired by matrix replacement and crosslinking. Journal of Cell Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme showing the structure of DSS along with some of the possible products of the reaction of DSS with a protein. Retrieved from [Link]
-
Unknown. (n.d.). How to cross-link proteins. Retrieved from [Link]
-
Howard, A. M., LaFever, K. S., & Page-McCaw, A. (2019). DSS-induced damage to basement membranes is repaired by matrix replacement and crosslinking. Journal of Cell Science, 132(7), jcs226860. Retrieved from [Link]
-
ResearchGate. (n.d.). DSS Crosslinking Protocol. Retrieved from [Link]
-
PubMed. (2019, April 8). DSS-induced damage to basement membranes is repaired by matrix replacement and crosslinking. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactivities and potential applications of 2,4-DTBP and its natural analogs. Retrieved from [Link]
-
Schilling, B., et al. (2003). Isotope signatures allow identification of chemically crosslinked peptides by mass spectrometry: A novel method to determine interresidue distances in protein structures through crosslinking. Molecular & Cellular Proteomics, 2(10), 947-958. Retrieved from [Link]
-
Picotti, P., & Aebersold, R. (2012). Applications of targeted proteomics in systems biology and translational medicine. Molecular & Cellular Proteomics, 11(7), M111.014660. Retrieved from [Link]
-
Adkins, J. N., et al. (2012). The use of biophysical proteomic techniques in advancing our understanding of diseases. Expert Review of Proteomics, 9(1), 55-68. Retrieved from [Link]
-
Yu, Y., et al. (2009). An Enhanced Protein Crosslink Identification Strategy using CID-Cleavable Chemical Crosslinkers and LC/MSn Analysis. Journal of the American Society for Mass Spectrometry, 20(9), 1649-1661. Retrieved from [Link]
-
MP Biomedicals. (n.d.). CASE STUDY: Modeling Colitis-Associated Cancer with Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS). Retrieved from [Link]
-
Nature Protocols. (n.d.). A comprehensive pipeline for translational top-down proteomics from a single blood draw. Retrieved from [Link]
Sources
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- 2. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. cyanagen.com [cyanagen.com]
- 6. interchim.fr [interchim.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Enhanced Protein Crosslink Identification Strategy using CID-Cleavable Chemical Crosslinkers and LC/MSn Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
Assessing Reversibility of DTBP Crosslinks: A Comparative Technical Guide
Topic: Assessing Reversibility of DTBP Crosslinks Content Type: Publish Comparison Guide
Executive Summary
Dimethyl 3,3'-dithiobispropionimidate (DTBP) occupies a critical niche in the crosslinking toolkit: it is a homobifunctional imidoester that is water-soluble and, crucially, thiol-cleavable . Unlike its non-cleavable analog DMP, DTBP allows for the preservation of protein complexes during extraction followed by the controlled release of individual subunits for downstream analysis.
This guide provides a rigorous framework for assessing the reversibility of DTBP crosslinks. It moves beyond basic product sheets to offer comparative data against alternative reagents (DMP, DSP) and details self-validating protocols for verifying cleavage efficiency.
The Chemistry of Reversibility
To assess reversibility, one must first understand the mechanism. DTBP reacts with primary amines (lysine
Mechanism of Action[2][3]
-
Crosslinking: Imidoester groups react with amines, preserving the positive charge of the protein (unlike NHS-esters).
-
Cleavage: Reducing agents (DTT, TCEP,
-ME) break the central disulfide bond, splitting the crosslink into two thiol-containing modifications on the original proteins.[2]
Figure 1: The chemical pathway of DTBP crosslinking and reductive cleavage.
Comparative Analysis: DTBP vs. Alternatives
Choosing DTBP implies a specific need for water solubility and reversibility. The table below compares it with its closest structural analog (DMP) and functional competitor (DSP).
| Feature | DTBP | DMP (Analog) | DSP (Competitor) |
| Full Name | Dimethyl 3,3'-dithiobispropionimidate | Dimethyl pimelimidate | Dithiobis(succinimidyl propionate) |
| Chemistry | Imidoester (Amine reactive) | Imidoester (Amine reactive) | NHS-Ester (Amine reactive) |
| Reversibility | Yes (Thiol-cleavable) | No (Permanent) | Yes (Thiol-cleavable) |
| Spacer Length | 11.9 Å | 9.2 Å | 12.0 Å |
| Water Solubility | High (Soluble) | High (Soluble) | Low (Needs DMSO/DMF) |
| Charge Effect | Preserves + charge (Amidine) | Preserves + charge (Amidine) | Neutralizes + charge (Amide) |
| Primary Use | Reversible mapping, membrane proteins | Stable structural fixing | Intracellular reversible crosslinking |
Insight: Use DTBP over DSP if you are working with membrane proteins sensitive to organic solvents (DMSO) or if preserving the native charge of lysine residues is critical for protein stability. Use DTBP over DMP only if downstream separation of the complex is required.
Protocol 1: The "Diagonal" SDS-PAGE Validation
The most robust method to visually assess reversibility is Diagonal SDS-PAGE. This technique separates crosslinked species in the first dimension (non-reducing) and resolves their components in the second dimension (reducing).
The Principle
-
Diagonal: Proteins that were not crosslinked (or intra-molecularly crosslinked) run at the same molecular weight in both dimensions, forming a diagonal line.
-
Off-Diagonal: Inter-molecular crosslinked complexes run slowly in the 1st dimension (high MW) but break into smaller subunits in the 2nd dimension (low MW), appearing below the diagonal.
Step-by-Step Methodology
-
Crosslinking:
-
First Dimension (Non-Reducing):
-
Prepare sample in Non-Reducing Sample Buffer (No DTT/BME).
-
Run SDS-PAGE in a tube gel or cut a lane from a standard slab gel.
-
-
In-Gel Reduction (The Switch):
-
Excise the lane containing the resolved proteins.
-
Incubate the gel strip in Reducing Buffer (100 mM DTT, 1% SDS, 50 mM Tris pH 6.8) for 30 mins at 37°C.
-
-
Second Dimension (Reducing):
Figure 2: Workflow for Diagonal SDS-PAGE to validate DTBP cleavage.
Protocol 2: Mass Spectrometry Validation
For precise quantification of cleavage efficiency (e.g., DTT vs. TCEP), Mass Spectrometry (MS) is superior to gel-based methods.
Workflow
-
Reaction: Perform DTBP crosslinking on a standard protein (e.g., BSA or Lysozyme).
-
Split Sample:
-
Sample A (Control): Alkylate without reduction (locks disulfides).
-
Sample B (Test): Reduce with 50 mM TCEP or DTT, then alkylate.
-
-
Digestion: Trypsin digest both samples.
-
Analysis:
-
Sample A: Look for "crosslinked peptides" (Mass = Peptide 1 + Peptide 2 + Spacer Mass).
-
Sample B: Look for "cleaved crosslinks". The spacer is split, leaving a specific mass modification on the lysine residues.
-
DTBP Spacer Mass (Intact): ~206.03 Da (added to the complex).
-
Cleaved Modification: Thiol-propionimidate group remains on the amine.
-
Mass Shift: The lysine will carry a modification of +88.02 Da (HS-CH2-CH2-C(=NH)-) if fully reduced and not alkylated, or higher if alkylated (e.g., +145 Da with Iodoacetamide).
-
-
Efficiency Metric
Calculate the Reversibility Score (RS) :
Troubleshooting & Optimization
Even with the correct protocol, reversibility can fail. Use this diagnostic table:
| Symptom | Probable Cause | Corrective Action |
| Smear on Diagonal Gel | Incomplete Crosslinking | Check pH (must be 8.0-9.0). Ensure no amine buffers (Tris) were used during crosslinking. |
| Spots Remain on Diagonal | Incomplete Cleavage | Increase DTT concentration to 150 mM. Ensure DTT is fresh (oxidizes rapidly). Switch to TCEP (stabile, irreversible). |
| Precipitation | Over-crosslinking | Reduce DTBP concentration (0.5 - 1 mM) or reaction time. |
| No Crosslinking | Hydrolysis of Imidoester | DTBP is moisture sensitive.[3] Equilibrate vial to RT before opening.[4][3] Use immediately after reconstitution. |
Expert Insight: DTT vs. TCEP
While DTT is the standard, TCEP (Tris(2-carboxyethyl)phosphine) is often superior for assessing DTBP reversibility in critical assays. TCEP is odorless, works over a broader pH range (1.5–8.5), and is resistant to air oxidation.[8] For Mass Spec applications, TCEP is highly recommended to prevent disulfide scrambling.
References
-
Thermo Fisher Scientific. DTBP Product Information and Instructions. Retrieved from
-
Mattson, G., et al. (1993). "A practical approach to crosslinking."[1][3] Molecular Biology Reports, 17, 167-183.[1][3]
-
Thermo Fisher Scientific. Imidoester Crosslinkers: DMA, DMP, DMS, DTBP Technical Guide. Retrieved from
-
Benchchem. Improving the efficiency of disulfide bond cleavage protocols. Retrieved from
- Sommer, A., & Traut, R. R. (1974). "Diagonal polyacrylamide-dodecyl sulfate gel electrophoresis for the identification of ribosomal proteins crosslinked with methyl-4-mercaptobutyrimidate." Proceedings of the National Academy of Sciences, 71(10), 3946–3950.
Sources
- 1. interchim.fr [interchim.fr]
- 2. DTT vs. TCEP: Unraveling the Nuances of Protein Reduction - Oreate AI Blog [oreateai.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
- 7. arxiv.org [arxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spatial Resolution in Protein Interactomics: Evaluating DTBP vs. DTSSP Crosslinkers
In the realm of structural biology and interactomics, capturing transient protein-protein interactions (PPIs) in their native physiological state is a persistent challenge. Chemical crosslinking coupled with mass spectrometry (CX-MS) has revolutionized this field. However, a common experimental pitfall is the loss of spatial resolution—specifically, the inability to distinguish true cell-surface receptor complexes from highly abundant intracellular interactions.
As an Application Scientist, I frequently guide researchers in selecting the correct homobifunctional crosslinker to maintain this spatial integrity. This guide provides a mechanistic and practical comparison between two widely used, thiol-cleavable crosslinkers: the membrane-permeable DTBP and the membrane-impermeable DTSSP .
Mechanistic Causality: Why Permeability Matters
The choice between DTBP and DTSSP is entirely dictated by the spatial location of your target interactome. Their differing membrane permeabilities are a direct result of their distinct chemical structures.
DTBP (Dimethyl 3,3'-dithiobispropionimidate) DTBP utilizes imidoester chemistry to react with primary amines, forming stable amidine bonds. This reaction is thermodynamically optimal at an alkaline pH of 8.0–10.0[1]. Because DTBP lacks highly charged or bulky hydrophilic moieties, it is highly lipophilic. This allows it to readily diffuse across the hydrophobic phospholipid bilayer of intact cells, enabling the capture of transient cytosolic and organellar protein interactions[2][3]. Furthermore, amidine formation preserves the native positive charge of the original lysine residue at physiological pH, minimizing crosslinker-induced conformational changes in the target proteins[1].
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) In contrast, DTSSP utilizes sulfo-NHS ester chemistry to form amide bonds with primary amines at a physiological pH of 7.0–9.0[4]. The critical structural feature of DTSSP is the inclusion of sodium sulfonate groups on its NHS rings. These bulky, negatively charged groups render the molecule highly water-soluble but strictly membrane-impermeable[4][5]. This impermeability makes DTSSP the gold standard when the goal is to map the cell-surface interactome (e.g., receptor-ligand complexes) without the confounding background of highly abundant intracellular proteins[6].
The Common Ground: Cleavability Both crosslinkers share a central disulfide bond within their ~12 Å spacer arms[2][7]. This allows the covalent crosslink to be cleanly reversed using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[4]. Reversibility is critical for downstream mass spectrometry, as it simplifies the complex spectra generated by crosslinked peptides, allowing for unambiguous identification of the interacting partners[8].
Comparative Data Summary
To facilitate rapid experimental design, the quantitative and chemical properties of both crosslinkers are summarized below.
| Feature | DTBP | DTSSP |
| Chemical Name | Dimethyl 3,3'-dithiobispropionimidate | 3,3'-Dithiobis(sulfosuccinimidylpropionate) |
| Reactive Group | Imidoester | Sulfo-NHS Ester |
| Target Residue | Primary Amines (Lysine, N-termini) | Primary Amines (Lysine, N-termini) |
| Optimal Reaction pH | 8.0 – 10.0 | 7.0 – 9.0 |
| Membrane Permeability | Permeable (Intracellular & Surface) | Impermeable (Surface only) |
| Spacer Arm Length | 11.9 Å | 12.0 Å |
| Cleavability | Yes (Thiol-cleavable disulfide) | Yes (Thiol-cleavable disulfide) |
| Charge Post-Reaction | Preserves positive charge (Amidine) | Neutralizes charge (Amide) |
Workflow Visualization
Decision matrix and workflow for spatial protein crosslinking.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The methodologies below include built-in controls to ensure that your spatial resolution and crosslinking efficiency are mathematically and biologically sound.
Protocol A: Intracellular Interactome Mapping via DTBP
-
Preparation: Wash cultured cells 3x with ice-cold PBS (pH 8.0) to remove amine-containing culture media.
-
Causality: Media components like DMEM contain high concentrations of free amino acids that will competitively inhibit the crosslinker, drastically reducing yield.
-
-
Crosslinking: Add 5 mM DTBP dissolved in PBS. Incubate for 45 minutes at room temperature.
-
Causality: Room temperature provides the optimal thermodynamic kinetics required for imidoester reactivity at pH 8.0.
-
-
Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Causality: Tris contains primary amines that rapidly consume unreacted DTBP. This prevents artifactual crosslinking from occurring after cell lysis, which would generate false-positive interaction data.
-
-
Validation (Self-Validating Step): Reserve a 10% aliquot of the lysate. Run on SDS-PAGE under non-reducing (no DTT) vs. reducing (50 mM DTT) conditions. A successful experiment will show high-molecular-weight smears in the non-reducing lane that cleanly collapse into distinct monomeric bands in the reducing lane, proving the crosslinks were successfully formed and cleaved.
Protocol B: Cell-Surface Receptor Trapping via DTSSP
-
Preparation: Wash cells 3x with ice-cold PBS (pH 7.4). Keep cells strictly on ice.
-
Crosslinking: Add 2 mM DTSSP (freshly dissolved in water or buffer) to the cells. Incubate for 2 hours on ice.
-
Causality: Performing this step at 4°C halts membrane fluidity and endocytosis. This ensures that the crosslinker does not get internalized via receptor-mediated endocytosis, preserving true cell-surface specificity.
-
-
Quenching: Add Tris-HCl (pH 7.5) to a final concentration of 20 mM. Incubate for 15 minutes.
-
Validation (Self-Validating Step): Perform a Western blot on the lysate for a known, highly abundant cytosolic protein (e.g., GAPDH or Tubulin) under non-reducing conditions. If DTSSP was truly impermeable and the protocol was successful, the cytosolic marker should remain entirely monomeric. Any high-molecular-weight shifting of GAPDH indicates that membrane integrity was compromised during the assay.
References
-
3,3'-Dithiobis(sulfosuccinimidyl Propionate) - ProChem, Inc. - ProChem. 4
-
DTSSP (3,3′-dithiobis(sulfosuccinimidyl propionate)) - Mtoz Biolabs - MtoZ Biolabs. 5
-
DTSSP DSP | Thermo Fisher Scientific - Thermo Fisher Scientific.6
-
Thermo Scientific DTBP (Wang and Richard's Reagent) 1 g | Buy Online - Fisher Scientific. 2
-
Membrane permeability of bifunctional, amino site-specific, cross-linking reagents - PubMed - NIH. 3
-
Homobifunctional imidoester cross-linkers - Interchim - Interchim. 1
-
Crosslinking Proteins With DTSSP - CovaChem - CovaChem. 8
Sources
- 1. interchim.fr [interchim.fr]
- 2. Thermo Scientific DTBP (Wang and Richard's Reagent) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 3. Membrane permeability of bifunctional, amino site-specific, cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 81069-02-5 | DTSSP Crosslinker by ProChem Inc. [prochemonline.com]
- 5. DTSSP (3,3′-dithiobis(sulfosuccinimidyl propionate)) [mtoz-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. store.sangon.com [store.sangon.com]
- 8. covachem.com [covachem.com]
Safety Operating Guide
Dimethyl dithiobispropionimidate proper disposal procedures
Topic: Dimethyl Dithiobispropionimidate (DTBP) Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1]
Executive Summary: DTBP Disposal & Safety Profile
Dimethyl dithiobispropionimidate (DTBP) is a homobifunctional, cleavable crosslinker used primarily for protein-protein interaction studies.[1] While not classified as an acutely toxic "P-listed" waste under US RCRA regulations, it is a Category 2 Skin/Eye Irritant and is moisture-sensitive.[1] Improper disposal can lead to uncontrolled hydrolysis, releasing methanol and potentially creating hazardous surface residues.
Immediate Action Directive:
-
Never dispose of solid DTBP down the drain or in regular trash.
-
Always quench reaction residues with a primary amine (e.g., Tris or Glycine) before waste consolidation if the protocol allows.
-
Segregate as "Chemical Waste" for incineration.
Chemical Profile & Hazard Identification
Understanding the chemical nature of DTBP is the foundation of a safe disposal plan. Its reactivity dictates its waste classification.
| Property | Specification |
| Chemical Name | Dimethyl 3,3'-dithiobispropionimidate dihydrochloride |
| CAS Number | 38285-78-8 |
| Common Name | DTBP, Wang and Richard's Reagent |
| Molecular Formula | C₈H₁₆N₂O₂S₂[1][2][3][4] · 2HCl |
| Reactive Group | Imidoester (Reacts with primary amines) |
| Cleavability | Disulfide bond (Cleaved by DTT/TCEP) |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
| Storage | Desiccated at 4°C (Moisture sensitive) |
Key Hazard Insight: DTBP contains unstable imidoester groups. Upon contact with moisture (hydrolysis), it degrades into 3,3'-dithiodipropionamide and methanol .[1] While the amide is relatively stable, the generation of methanol (though in small molar amounts) and the acidity of the hydrochloride salt necessitate proper containment.
Operational Disposal Protocols
Do not treat all DTBP waste identically. The physical state (solid vs. liquid) and concentration determine the correct workflow.
Scenario A: Residual Reaction Mixtures (Liquid Waste)
Context: Small volumes of crosslinking buffer containing unreacted DTBP after an experiment.
The "Quench & Collect" Protocol:
-
Quenching: Before moving to waste containers, neutralize active imidoester groups. Add a primary amine buffer (e.g., 1M Tris-HCl, pH 8.[1]0) to the reaction mixture at a final concentration of 50–100 mM.
-
Why? This forces the remaining DTBP to react with the Tris, forming a stable amidine bond and preventing uncontrolled reactivity in the waste drum.
-
Alternative: Acidification (e.g., Acetic Acid) stops the reaction but does not permanently "kill" the reactive group; it only protonates the amine. Tris quenching is preferred for disposal stability.
-
-
Collection: Transfer the quenched solution into a chemically compatible waste container (HDPE or Glass).
-
Labeling: Label as "Non-Halogenated Organic/Aqueous Waste" containing "Trace Crosslinker (DTBP), Tris Buffer, Proteins."
Scenario B: Expired or Excess Solid Reagent
Context: An old vial of DTBP powder found in the cold room.
The "Lab Pack" Protocol:
-
Do Not Open: If the vial is sealed and expired, leave it sealed. Opening a cold vial in humid air causes condensation and rapid hydrolysis.
-
Secondary Containment: Place the original vial inside a clear, sealable plastic bag (Ziploc type) to contain any potential leaks or external contamination.
-
Waste Stream: Designate for Incineration .
-
Regulatory Note: DTBP is not a P-listed acute toxin, but it is a commercial chemical product that should be treated as hazardous waste (often D001 if flammable solvents are present, or simply toxic/irritant).[1]
-
-
Handover: Submit to your facility's EHS or waste management contractor for "Lab Packing."
Scenario C: Spill Cleanup
Context: Powder spilled on the benchtop.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Avoid inhaling dust.[5][6]
-
Containment: Cover the spill with a paper towel dampened with water (to initiate hydrolysis and prevent dust dispersion) or a specific spill absorbent.
-
Deactivation: Wipe the area with a 50 mM Tris solution or mild soapy water.
-
Disposal: Place all contaminated wipes and gloves into a solid hazardous waste bag.
Decision Logic & Mechanism Visualization
Figure 1: Waste Stream Decision Tree
This logic gate ensures compliance with standard laboratory safety regulations.
Caption: Operational workflow for segregating DTBP waste based on physical state and reactivity.
Figure 2: The Chemistry of Quenching (Why Tris Works)
Understanding the reaction prevents "mystery chemicals" in your waste stream.
Caption: Mechanistic pathway showing the conversion of reactive DTBP to stable amidines via Tris quenching.
Technical Rationale & Compatibility
Why Incineration?
While DTBP hydrolyzes over time, the sulfur content (disulfide bond) and the potential for forming mixed organic residues make it unsuitable for drain disposal. Incineration ensures complete destruction of the organic framework and the sulfur components [1].
Compatibility Matrix
| Chemical Class | Compatibility with DTBP | Risk |
| Strong Oxidizers | Incompatible | Fire/Explosion hazard.[1][5][7][8][9] DTBP is combustible.[10] |
| Strong Acids | Incompatible | Rapid hydrolysis; potential gas evolution. |
| Reducing Agents | Reactive | Agents like DTT or TCEP cleave the disulfide bond, breaking the crosslinker. |
| Water/Moisture | Sensitive | Causes hydrolysis to amide and methanol. |
References
-
Mattson, G., et al. (1993).[1] A practical approach to crosslinking. Molecular Biology Reports, 17, 167-183.[1][11] (Provides basis for quenching protocols).
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Dimethyl 3,3 -dithiopropionimidate powder 38285-78-8 [sigmaaldrich.com]
- 3. thomassci.com [thomassci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. carlroth.com [carlroth.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Di-tert-Butyl Peroxide (DTBP): A Comprehensive Guide to... [perodox.com]
- 9. Di-Tert-Butyl Peroxide or DTBP Manufacturers, with SDS [mubychem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
